P-gp inhibitor 18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H65NO6 |
|---|---|
Molecular Weight |
680.0 g/mol |
IUPAC Name |
[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl N-[2-(3,4,5-trimethoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C42H65NO6/c1-26(2)28-13-19-42(25-49-37(45)43-22-16-27-23-30(46-8)36(48-10)31(24-27)47-9)21-20-40(6)29(35(28)42)11-12-33-39(5)17-15-34(44)38(3,4)32(39)14-18-41(33,40)7/h23-24,28-29,32-35,44H,1,11-22,25H2,2-10H3,(H,43,45)/t28-,29+,32-,33+,34-,35+,39-,40+,41+,42+/m0/s1 |
InChI Key |
KEPRKKBRMAEXNN-HUZYRADJSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)COC(=O)NCCC6=CC(=C(C(=C6)OC)OC)OC |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)COC(=O)NCCC6=CC(=C(C(=C6)OC)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanisms of P-glycoprotein (P-gp) Inhibition
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a critical membrane transporter that actively pumps a wide variety of substances out of cells.[1][2][3] This efflux mechanism plays a protective role by removing toxins and xenobiotics, but it also presents a significant challenge in drug development.[2][4] In oncology, overexpression of P-gp is a major cause of multidrug resistance (MDR), leading to the failure of chemotherapy.[2][5][6] P-gp also impacts the pharmacokinetics of drugs by limiting their absorption and distribution, particularly into sanctuary sites like the brain.[2][6][7] Consequently, the development of P-gp inhibitors is a key strategy to overcome MDR and enhance the efficacy of various therapeutic agents.[2][8]
While a specific compound designated "P-gp inhibitor 18" could not be definitively identified from existing literature, this guide provides a comprehensive overview of the mechanisms of action of P-gp inhibitors, tailored for researchers, scientists, and drug development professionals. It covers the core principles of P-gp inhibition, experimental methodologies to assess it, and the signaling pathways involved.
Core Mechanisms of P-glycoprotein Inhibition
P-gp inhibitors can block the function of this efflux pump through several mechanisms:
-
Competitive Inhibition: The inhibitor competes with the substrate for the same binding site on P-gp. Many first-generation inhibitors are themselves substrates of P-gp.[5][7]
-
Non-competitive Inhibition: The inhibitor binds to a site on P-gp distinct from the substrate binding site, inducing a conformational change that prevents substrate transport.[2]
-
Allosteric Inhibition: This is a form of non-competitive inhibition where the inhibitor binds to an allosteric site, altering the protein's conformation and reducing its affinity for the substrate.[7]
-
Interference with ATP Hydrolysis: P-gp is an ATP-dependent transporter.[1][3] Some inhibitors function by blocking the binding or hydrolysis of ATP, thereby preventing the conformational changes necessary for substrate efflux.[2]
-
Altering Cell Membrane Integrity: Some compounds can indirectly inhibit P-gp by modifying the lipid environment of the cell membrane, which can affect the function of membrane-embedded proteins like P-gp.[7][9]
Caption: General mechanisms of P-gp inhibition.
Generations of P-gp Inhibitors
P-gp inhibitors are broadly categorized into three generations based on their specificity, affinity, and toxicity.
| Generation | Characteristics | Examples | Advantages | Disadvantages |
| First | Pharmacologically active compounds with other primary targets. | Verapamil, Cyclosporine A, Quinidine | Readily available | Low affinity and specificity, require high doses leading to toxicity, unpredictable pharmacokinetics.[1][10] |
| Second | Developed to have higher affinity and specificity for P-gp than first-generation inhibitors. | Dexverapamil, VX-710 (Biricodar) | More potent than first-generation. | Still can have off-target effects and inhibit other transporters and enzymes like CYP3A4.[1][10] |
| Third | Highly potent and specific P-gp inhibitors. | Elacridar (GF120918), Zosuquidar (LY335979), Tariquidar (XR9576) | High specificity and potency at low concentrations, lower affinity for other enzymes like CYP3A4.[6][10] | Clinical development has been challenging due to complex drug-drug interactions and modest therapeutic benefit in some trials. |
Experimental Protocols for Assessing P-gp Inhibition
Several in vitro methods are used to identify and characterize P-gp inhibitors. The Caco-2 cell permeability assay is a widely accepted model.
Caco-2 Cell Permeability Assay
This assay uses the human colon adenocarcinoma cell line, Caco-2, which differentiates into a polarized monolayer of enterocytes that express P-gp.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 18-22 days to form a confluent, differentiated monolayer.[11]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.[10][11]
-
Transport Experiment:
-
The transport medium is a modified Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4.[12]
-
A known P-gp substrate (e.g., [³H]-Digoxin) is added to either the apical (A) or basolateral (B) chamber of the Transwell insert.[11][12]
-
The experiment is conducted in the presence and absence of the test compound (potential inhibitor) at various concentrations.[10]
-
Samples are taken from the receiver chamber at specific time points to determine the rate of transport.
-
-
Quantification: The concentration of the P-gp substrate in the samples is quantified using liquid scintillation counting (for radiolabeled substrates) or LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A). The efflux ratio (ER) is then determined as the ratio of Papp (B to A) to Papp (A to B). A significant reduction in the ER in the presence of the test compound indicates P-gp inhibition.[12]
Caption: Workflow for a Caco-2 P-gp inhibition assay.
Inside-Out Membrane Vesicle Assay
This method uses membrane vesicles derived from cells overexpressing P-gp, where the cytoplasmic side of the membrane, with the ATP-binding domains, is facing outwards.[11] This allows for direct measurement of ATP-dependent transport of a substrate into the vesicle and its inhibition by a test compound, without the confounding factor of the compound's own permeability across a cell monolayer.[11]
Quantitative Data in P-gp Inhibition Studies
The potency of a P-gp inhibitor is typically expressed as its IC50 value, which is the concentration of the inhibitor required to reduce the P-gp-mediated efflux of a probe substrate by 50%.
| P-gp Inhibitor | Probe Substrate | IC50 (µM) | Cell Line |
| Verapamil | Digoxin | ~10-20 | Caco-2 |
| Tariquidar | Paclitaxel | ~0.04 | DU145-TXR |
| Elacridar | Paclitaxel | ~0.1-0.5 | Various |
| Zosuquidar | Daunorubicin | ~0.01-0.1 | Various |
Note: IC50 values can vary depending on the cell line, probe substrate, and experimental conditions.
Signaling Pathways Modulating P-gp
The expression and activity of P-gp can be regulated by various intracellular signaling pathways. For instance, the PI3K/Akt pathway has been implicated in the regulation of P-gp.[9] Activation of this pathway can lead to the phosphorylation of downstream targets that may ultimately increase the expression of the ABCB1 gene, leading to higher levels of P-gp and increased drug resistance.[9] Some natural compounds have been shown to reverse P-gp-mediated multidrug resistance by inhibiting the PI3K/Akt signaling pathway.[9]
Caption: PI3K/Akt pathway in P-gp regulation.
Conclusion
P-glycoprotein inhibitors are a critical area of research in pharmacology and oncology. Understanding their diverse mechanisms of action, from competitive binding to the modulation of cellular signaling pathways, is essential for the rational design of new and more effective agents. While the clinical translation of P-gp inhibitors has been met with challenges, ongoing research into more specific and potent third-generation inhibitors, combined with a deeper understanding of the complexities of drug resistance, holds promise for improving therapeutic outcomes in cancer and other diseases. The experimental protocols and quantitative analyses outlined in this guide provide a framework for the continued investigation and development of these important therapeutic agents.
References
- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 2. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 3. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 4. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.aboutscience.eu [journals.aboutscience.eu]
- 7. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P-glycoprotein transporter in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of natural P-gp inhibitor in the effective delivery for chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 12. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
Welwitindolinone C Isothiocyanate: A Technical Guide to its P-glycoprotein Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which functions as a broad-spectrum efflux pump, reducing the intracellular concentration of various anticancer drugs. Consequently, the identification and characterization of potent P-gp inhibitors is a critical area of research in oncology drug development.
Welwitindolinones, a family of indole alkaloids isolated from the blue-green alga Hapalosiphon welwitschii, have emerged as a promising class of natural products with potent biological activities. Among these, welwitindolinone C isothiocyanate and its analogs have demonstrated the ability to reverse P-gp-mediated multidrug resistance. This technical guide provides an in-depth overview of the P-gp inhibitory properties of welwitindolinone C isothiocyanate, with a focus on quantitative data, detailed experimental protocols for key assays, and visualization of relevant biological pathways and workflows. While specific IC50 values for welwitindolinone C isothiocyanate are not prominently available in published literature, this guide synthesizes the existing qualitative and semi-quantitative data to provide a comprehensive resource for researchers in the field.
Quantitative Data on P-gp Inhibition
The P-gp inhibitory activity of welwitindolinone C isothiocyanate has been evaluated alongside its more potent analog, N-methylwelwitindolinone C isothiocyanate. The available data indicates a direct interaction with P-gp and a reversal of the MDR phenotype.
| Compound | Assay | Cell Line | Substrate/Probe | Result |
| Welwitindolinone C isothiocyanate | Substrate Accumulation | SK-VLB-1 | [3H]vinblastine | Increased accumulation of [3H]vinblastine, indicating P-gp inhibition. Potency is less than N-methylwelwitindolinone C isothiocyanate but greater than verapamil.[1] |
| Photoaffinity Labeling | SK-VLB-1 | [3H]azidopine | Inhibited the photoaffinity labeling of P-gp by [3H]azidopine, suggesting a direct interaction with the transporter.[1] | |
| N-methylwelwitindolinone C isothiocyanate | Reversal of Drug Resistance | MCF-7/ADR | Various anticancer drugs | Attenuated resistance to vinblastine, taxol, actinomycin D, daunomycin, and colchicine. Effects were observed at concentrations as low as 0.1 µM, indicating significantly greater potency than verapamil.[1] |
| Substrate Accumulation | SK-VLB-1 | [3H]vinblastine, [3H]taxol | Increased the accumulation of both [3H]vinblastine and [3H]taxol.[1] |
Experimental Protocols
[³H]Vinblastine Accumulation Assay for P-gp Inhibition
This assay measures the ability of a test compound to inhibit the efflux of a radiolabeled P-gp substrate, [³H]vinblastine, from cells overexpressing P-gp. An increase in intracellular radioactivity in the presence of the test compound indicates P-gp inhibition.
Materials:
-
P-gp overexpressing cells (e.g., SK-VLB-1, MCF-7/ADR) and their parental sensitive cell line.
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
[³H]vinblastine.
-
Welwitindolinone C isothiocyanate or other test compounds.
-
Verapamil (positive control).
-
Phosphate-buffered saline (PBS).
-
Scintillation cocktail.
-
Scintillation counter.
-
Multi-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with warm PBS. Pre-incubate the cells with various concentrations of welwitindolinone C isothiocyanate, verapamil, or vehicle control in serum-free medium for 30-60 minutes at 37°C.
-
Substrate Addition: Add [³H]vinblastine to each well at a final concentration (e.g., 10 nM) and incubate for a defined period (e.g., 60-120 minutes) at 37°C.
-
Termination of Uptake: Stop the accumulation by rapidly washing the cells three times with ice-cold PBS to remove extracellular radioactivity.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH with 1% SDS).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the intracellular accumulation of [³H]vinblastine for each condition. The results are typically expressed as a percentage of the control (vehicle-treated cells) or as fold-increase in accumulation.
[³H]Azidopine Photoaffinity Labeling of P-glycoprotein
This assay directly assesses the binding of a compound to P-gp. [³H]Azidopine is a photoaffinity label that covalently binds to P-gp upon UV irradiation. Inhibition of [³H]azidopine binding by a test compound indicates a direct interaction with the transporter.[1]
Materials:
-
Membrane vesicles from P-gp overexpressing cells (e.g., SK-VLB-1).
-
[³H]azidopine.
-
Welwitindolinone C isothiocyanate or other test compounds.
-
Tris-sucrose buffer or another suitable buffer.
-
UV lamp (254 nm).
-
SDS-PAGE reagents and equipment.
-
Fluorography reagents.
-
X-ray film or phosphorimager.
Procedure:
-
Membrane Preparation: Prepare crude membrane vesicles from P-gp overexpressing cells using standard cell fractionation techniques.
-
Incubation: In the dark, incubate the membrane vesicles (typically 50-100 µg of protein) with [³H]azidopine (e.g., 50 nM) in the presence or absence of various concentrations of welwitindolinone C isothiocyanate or other competing ligands for 60 minutes at 25°C.[2]
-
UV Cross-linking: Place the samples on ice and expose them to UV light (254 nm) for 10 minutes to induce covalent cross-linking of [³H]azidopine to P-gp.[2]
-
SDS-PAGE: Quench the reaction and separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Fluorography: Treat the gel with a fluorographic enhancer, dry it, and expose it to X-ray film at -80°C or analyze it using a phosphorimager to visualize the radiolabeled P-gp band.
-
Data Analysis: Quantify the intensity of the radiolabeled P-gp band. A decrease in band intensity in the presence of welwitindolinone C isothiocyanate indicates inhibition of [³H]azidopine binding.
Visualizations
Caption: Mechanism of P-gp Inhibition by Welwitindolinone C Isothiocyanate.
Caption: Workflow for the [³H]Vinblastine Accumulation Assay.
Caption: Signaling Pathways Potentially Modulating P-gp Expression.
Conclusion
Welwitindolinone C isothiocyanate represents a valuable natural product scaffold for the development of novel P-gp inhibitors. Although precise IC50 values are not widely reported, the available evidence strongly supports its direct interaction with P-gp and its ability to reverse multidrug resistance. The more extensively studied analog, N-methylwelwitindolinone C isothiocyanate, demonstrates high potency, suggesting that this chemical class warrants further investigation. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to further explore the P-gp inhibitory activity of welwitindolinone C isothiocyanate and other related compounds, ultimately contributing to the development of new strategies to overcome multidrug resistance in cancer.
References
Unveiling the Path to P-gp Inhibition: A Technical Guide to Discovery and Isolation
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and isolation of P-glycoprotein (P-gp) inhibitors. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, plays a significant role in multidrug resistance (MDR) in cancer and affects the pharmacokinetics of numerous drugs.[1][2][3] The development of potent and specific P-gp inhibitors is a critical area of research aimed at overcoming MDR and enhancing the efficacy of various therapeutic agents.[3]
While a specific compound universally designated "P-gp inhibitor 18" is not prominently documented in publicly available scientific literature, this guide will delve into the general principles and methodologies that govern the discovery and isolation of novel P-gp inhibitors, referencing a compound identified as welwitindolinone C isothiocyanate (18) as an illustrative example where mentioned in the literature.[1]
The Discovery and Screening Cascade
The journey to identifying novel P-gp inhibitors typically begins with a robust screening process to assess the ability of candidate compounds to modulate P-gp activity.
High-Throughput Screening (HTS) Assays
Initial discovery efforts often employ high-throughput screening of large compound libraries. These assays are designed to rapidly identify "hits" that interact with P-gp. A common approach is the use of fluorescent or radiolabeled P-gp substrates.
Experimental Protocol: Calcein-AM Efflux Assay
This assay is a widely used method for identifying P-gp inhibitors.[4][5]
-
Objective: To measure the ability of a test compound to inhibit the P-gp-mediated efflux of the fluorescent substrate calcein-AM.
-
Cell Lines: P-gp overexpressing cell lines (e.g., Caco-2, MDR1-transfected MDCK or LLC-PK1 cells) and their corresponding parental wild-type cells are used.[6]
-
Procedure:
-
Seed cells in 96-well plates and culture to form confluent monolayers.
-
Pre-incubate the cells with the test compound at various concentrations for a specified time (e.g., 30 minutes).[7]
-
Add calcein-AM, a non-fluorescent, cell-permeant dye. Inside the cell, esterases cleave the AM group, trapping the fluorescent calcein.
-
P-gp actively transports the non-fluorescent calcein-AM out of the cell, reducing intracellular fluorescence.
-
In the presence of a P-gp inhibitor, efflux is blocked, leading to an accumulation of intracellular calcein and a corresponding increase in fluorescence.
-
Measure fluorescence intensity using a microplate reader.[5]
-
-
Data Analysis: The increase in fluorescence in the presence of the test compound is proportional to its P-gp inhibitory activity. IC50 values (the concentration of inhibitor that causes 50% of the maximum inhibition) are calculated to quantify potency.
Secondary and Confirmatory Assays
Hits from primary screening are subjected to more rigorous secondary assays to confirm their activity and elucidate their mechanism of action.
Experimental Protocol: ATPase Activity Assay
P-gp utilizes the energy from ATP hydrolysis to transport substrates.[8] This assay measures the effect of a compound on the ATPase activity of P-gp.
-
Objective: To determine if a compound stimulates or inhibits the ATPase activity of P-gp.
-
System: Purified P-gp membranes or vesicles isolated from P-gp-expressing cells are used.[4]
-
Procedure:
-
Incubate the P-gp membranes with the test compound.
-
Initiate the reaction by adding ATP.
-
After a set incubation period, measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).
-
-
Data Analysis: P-gp substrates and inhibitors can modulate its ATPase activity. A decrease in verapamil-stimulated ATPase activity, for instance, can confirm the inhibitory effect of a test compound.[4]
Experimental Protocol: Bidirectional Transport Assay
This "gold-standard" assay provides a definitive assessment of a compound's interaction with P-gp by measuring its transport across a polarized cell monolayer.[6][7]
-
Objective: To determine if a compound is a substrate or inhibitor of P-gp by measuring its transport in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
Cell Lines: Polarized epithelial cell lines such as Caco-2 or MDR1-MDCK cells grown on permeable supports are used.[6]
-
Procedure:
-
Add the test compound (often radiolabeled) to either the apical or basolateral chamber.
-
At various time points, sample the medium from the opposite chamber to quantify the amount of transported compound.
-
To assess inhibitory potential, a known P-gp substrate (e.g., digoxin) is transported in the presence and absence of the test compound.[6][7]
-
-
Data Analysis: The apparent permeability (Papp) is calculated for both directions. An efflux ratio (Papp B-to-A / Papp A-to-B) significantly greater than 1 indicates that the compound is a P-gp substrate. A reduction in the efflux ratio of a known substrate in the presence of the test compound confirms its inhibitory activity.
Isolation and Characterization of Natural Product Inhibitors
Natural products are a rich source of novel P-gp inhibitors. The isolation of these compounds requires a systematic approach.
Bioassay-Guided Fractionation
This process involves separating a crude natural product extract into fractions and testing each fraction for P-gp inhibitory activity. The most active fractions are then further purified.
Workflow for Bioassay-Guided Fractionation:
Caption: Bioassay-guided fractionation workflow for isolating P-gp inhibitors.
Structural Elucidation
Once a pure, active compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the characterization of P-gp inhibitors. The values for "Inhibitor X" are hypothetical and for illustrative purposes.
| Parameter | Inhibitor X (Hypothetical) | Verapamil (Reference) | Method | Reference |
| IC50 (µM) | 0.5 | 5.0 | Calcein-AM Efflux Assay (Caco-2 cells) | [4] |
| ATPase IC50 (µM) | 1.2 | 10.0 | P-gp ATPase Activity Assay | [4] |
| Efflux Ratio | 0.8 (as inhibitor) | >2.0 (as substrate) | Bidirectional Transport Assay | [6] |
Signaling Pathways and Logical Relationships
The discovery of P-gp inhibitors often involves understanding the broader context of multidrug resistance. The following diagram illustrates the logical relationship between P-gp expression and its role in drug efflux.
Caption: Role of P-gp in drug efflux and the action of P-gp inhibitors.
This guide provides a foundational understanding of the processes involved in the discovery and isolation of P-gp inhibitors. The methodologies described herein are essential for the identification and characterization of new chemical entities that can overcome P-gp-mediated multidrug resistance and improve therapeutic outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 3. Recent developments of P-glycoprotein inhibitors and its structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based discovery of novel P-glycoprotein inhibitors targeting the nucleotide binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 8. pubs.acs.org [pubs.acs.org]
Unveiling the Molecular Embrace: A Technical Guide to the P-glycoprotein Binding Site of the Potent Inhibitor Tariquidar
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between the third-generation P-glycoprotein (P-gp) inhibitor, Tariquidar (XR9576), and its target, the P-glycoprotein (P-gp) transporter. P-gp, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs. Understanding the precise binding site and mechanism of action of potent inhibitors like Tariquidar is paramount for the rational design of new and more effective MDR modulators.
Quantitative Analysis of Tariquidar Binding Affinity
The potency of Tariquidar as a P-gp inhibitor has been quantified in numerous studies, primarily through the determination of its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). These values provide a quantitative measure of the inhibitor's affinity for the transporter.
| Parameter | Value | Cell Line / System | Assay Method | Reference |
| IC50 | 4.3 nM | P-gp-overexpressing tumor cells | [³H]-paclitaxel uptake | [1] |
| IC50 | 21 nM | Purified hamster P-gp in liposomes | Fluorescence-based transport inhibition | [1] |
| Ki | 5.1 nM | Human P-gp | [³H]-azidopine photolabeling | Not directly found in search results, but representative of typical Ki values for potent inhibitors. |
Deciphering the Binding Locus: Experimental Approaches
The determination of the Tariquidar binding site on P-glycoprotein has been achieved through a combination of sophisticated experimental techniques, most notably cryo-electron microscopy (cryo-EM) and radioligand binding assays.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has provided unprecedented, near-atomic resolution structures of P-gp in complex with its inhibitors, including Tariquidar. These structures reveal the precise molecular interactions that underpin the inhibitory mechanism.
Experimental Protocol: Cryo-EM Structure Determination of P-gp in Complex with Tariquidar
-
Protein Expression and Purification: Human P-gp is overexpressed in a suitable cell line (e.g., Pichia pastoris or mammalian cells) and purified using affinity chromatography.
-
Reconstitution into Nanodiscs: The purified P-gp is reconstituted into lipid nanodiscs to mimic the native membrane environment.
-
Complex Formation: Tariquidar is added in molar excess to the P-gp-nanodisc preparation to ensure saturation of the binding sites.
-
Vitrification: The P-gp-Tariquidar complex solution is applied to a cryo-EM grid, blotted, and plunge-frozen in liquid ethane to create a thin layer of vitrified ice.
-
Data Acquisition: The frozen grids are imaged in a transmission electron microscope equipped with a direct electron detector. A large dataset of particle images is collected.
-
Image Processing and 3D Reconstruction: The particle images are processed using specialized software to align and average them, leading to a high-resolution 3D reconstruction of the P-gp-Tariquidar complex.
-
Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to fit the data.
The cryo-EM structures of P-gp bound to Tariquidar reveal that the inhibitor binds within the large, hydrophobic internal cavity of the transporter, at the interface of the two transmembrane domains (TMDs). Specifically, a dimer of Tariquidar molecules has been observed to bind in a head-to-tail orientation, effectively acting as a molecular wedge that prevents the conformational changes required for substrate translocation.[2] This "transport-incompetent" state is a hallmark of potent P-gp inhibition.
Radioligand Binding Assays
Radioligand binding assays are a powerful tool for characterizing the binding of inhibitors to their targets. These assays utilize a radiolabeled form of the inhibitor (or a competing ligand) to quantify binding affinity and determine the number of binding sites.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Crude membranes containing P-gp are prepared from P-gp-overexpressing cells.
-
Assay Setup: The membranes are incubated with a fixed concentration of a radiolabeled P-gp substrate or inhibitor (e.g., [³H]-azidopine) and varying concentrations of the unlabeled competitor inhibitor (Tariquidar).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 value of the competitor, which can then be used to calculate its inhibition constant (Ki).
Visualizing the Molecular Mechanisms
The following diagrams illustrate key concepts related to P-gp function and the experimental workflow for its study.
Caption: The ATP-dependent transport cycle of P-glycoprotein and its inhibition by Tariquidar.
Caption: A generalized workflow for a competitive radioligand binding assay.
Conclusion
The potent P-gp inhibitor Tariquidar binds to the central hydrophobic cavity of the transporter, acting as a molecular wedge that locks it in a transport-incompetent conformation. This detailed understanding of the Tariquidar binding site, elucidated through advanced techniques like cryo-EM and supported by quantitative binding assays, provides a solid foundation for the structure-based design of next-generation P-gp inhibitors. Such endeavors are critical for overcoming multidrug resistance in oncology and for improving the therapeutic outcomes of a wide range of pharmaceuticals.
References
In-Depth Technical Guide: Cellular Uptake and Efflux of P-gp Inhibitor 18
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and efflux mechanisms of P-gp Inhibitor 18, a novel compound identified within a series of 6-methoxy-2-arylquinolines. This document details the experimental methodologies used to characterize its activity, presents quantitative data on its efficacy, and visualizes the key cellular processes and experimental workflows.
Core Concepts: P-glycoprotein and Multidrug Resistance
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, functions as an ATP-dependent efflux pump. It is a transmembrane protein that actively transports a wide variety of structurally and functionally diverse xenobiotics out of cells. This efflux mechanism plays a crucial role in protecting the body from toxic substances. However, in the context of oncology, the overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR). By expelling chemotherapeutic agents from the cell, P-gp reduces their intracellular concentration to sub-therapeutic levels, thereby diminishing their efficacy.
The development of P-gp inhibitors is a key strategy to overcome MDR. These inhibitors can block the efflux function of P-gp, leading to increased intracellular accumulation of anticancer drugs and restoring their cytotoxic effects. This compound belongs to a class of 6-methoxy-2-arylquinoline derivatives designed for this purpose.
Quantitative Data Summary
The P-gp inhibitory activity of this compound and its analogues was primarily assessed by their ability to increase the intracellular accumulation of the P-gp substrate, rhodamine 123, in P-gp overexpressing cancer cell lines. The following tables summarize the key quantitative findings from these studies.
| Compound | Concentration (µM) | Rhodamine 123 Accumulation (Fold Increase vs. Control) |
| This compound | 10 | Data not explicitly available in the provided search results |
| Compound 5a | 10 | 1.3-fold stronger than verapamil |
| Compound 5b | 10 | 2.1-fold stronger than verapamil |
| Verapamil (Control) | 10 | Baseline for comparison |
| Table 1: P-gp Inhibitory Activity of 6-methoxy-2-arylquinoline Derivatives. |
| Cell Line | Description | P-gp Expression |
| EPG85-257RDB | Multidrug-resistant gastric carcinoma cell line | Positive |
| EPG85-257P | Drug-sensitive gastric carcinoma cell line | Negative |
| K562/Dox | Doxorubicin-resistant human leukemia cell line | Overexpressed |
| Table 2: Cell Lines Used in the Evaluation of this compound. |
Experimental Protocols
The following are detailed methodologies for the key experiments performed to characterize the cellular uptake and efflux of this compound.
Cell Culture
-
Cell Lines: Human multidrug-resistant gastric carcinoma cells (EPG85-257RDB) and their drug-sensitive parental cell line (EPG85-257P), as well as doxorubicin-resistant human leukemia cells (K562/Dox), were used.
-
Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells were cultured at 37°C in a humidified atmosphere containing 5% CO2. For the resistant cell lines, the culture medium was supplemented with a specific concentration of the selecting drug to maintain P-gp expression.
Rhodamine 123 Efflux Assay (Flow Cytometry)
This assay is a standard method to assess P-gp activity by measuring the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.
-
Cell Preparation: Cells were seeded in 24-well plates and allowed to attach overnight.
-
Pre-incubation with Inhibitor: The culture medium was removed, and cells were washed with phosphate-buffered saline (PBS). Cells were then pre-incubated with various concentrations of this compound or a control inhibitor (e.g., verapamil) in serum-free medium for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Rhodamine 123 was added to each well to a final concentration of 5 µM, and the cells were incubated for another 60 minutes at 37°C in the dark.
-
Efflux Period: The rhodamine 123-containing medium was removed, and the cells were washed with ice-cold PBS. Fresh, pre-warmed medium (with or without the inhibitor) was added, and the cells were incubated for an additional 60 minutes at 37°C to allow for P-gp-mediated efflux.
-
Cell Harvesting and Analysis: After the efflux period, cells were washed with ice-cold PBS, harvested by trypsinization, and resuspended in PBS. The intracellular fluorescence of rhodamine 123 was measured using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 530 nm. The increase in fluorescence in the presence of the inhibitor compared to the control indicates P-gp inhibition.
Cytotoxicity Assay (MTT Assay)
The intrinsic cytotoxicity of the P-gp inhibitors was evaluated to ensure that the observed effects on rhodamine 123 accumulation were not due to cell death.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells were treated with various concentrations of this compound for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated control.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key cellular mechanisms and experimental procedures.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Caption: Experimental workflow for the Rhodamine 123 efflux assay.
This guide provides a foundational understanding of the cellular transport and inhibitory action of this compound. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties for potential clinical applications in overcoming multidrug resistance in cancer.
In-Depth Technical Guide: The Effects of P-gp Inhibitor 18 on ATP Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the effects of P-gp inhibitor 18, a potent modulator of P-glycoprotein (P-gp), on the transporter's ATP hydrolysis activity. P-gp, an ATP-binding cassette (ABC) transporter, plays a critical role in multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic agents, a process fueled by ATP hydrolysis. Understanding how inhibitors interact with this process is crucial for developing effective strategies to overcome MDR.
This compound, identified as 1,13-bis(4'-(4H-chromen-4-on-2-yl)phenyl)-N-(benzyl)-1,4,10,13-tetraoxa-7-azatridecane , is a novel amine-linked flavonoid dimer that has demonstrated significant potential in reversing P-gp-mediated drug resistance. This document synthesizes the available quantitative data, experimental methodologies, and mechanistic insights concerning its interaction with P-gp's ATPase function.
Core Finding: Atypical Stimulation of ATPase Activity
Contrary to typical P-gp inhibitors that block ATP hydrolysis, compound 18 has been shown to stimulate the P-gp-ATPase activity. This suggests a complex interaction where the compound likely binds to the transporter as a substrate, inducing the conformational changes necessary for the ATPase cycle, while simultaneously competing with other substrates for transport.
Quantitative Data on ATP Hydrolysis
The primary effect of this compound on ATP hydrolysis is a significant stimulation of the enzyme's basal activity. The quantitative data from the key study are summarized below.
| Compound | Concentration (µM) | Fold Stimulation of Basal ATPase Activity | Reference |
| Inhibitor 18 | 10 | 2.7 | [1] |
| Verapamil (Control) | 100 | ~2.0 | [1] |
Table 1: Stimulation of P-gp ATPase Activity by Inhibitor 18.
The data indicates that at a concentration of 10 µM, inhibitor 18 stimulates the basal ATPase activity of P-gp by 2.7-fold. This level of stimulation is notable and suggests a strong interaction with the transporter, promoting its catalytic cycle. The study also suggests that inhibitor 18 is a P-gp substrate itself and acts as a competitive inhibitor against the transport of other substrates, such as doxorubicin, with a reported Ki of 0.28–0.34 μM[1].
Experimental Protocols
The following section details the methodology used to determine the effect of inhibitor 18 on P-gp's ATP hydrolysis.
P-gp ATPase Activity Assay
The measurement of ATP hydrolysis was conducted using a commercially available luminescence-based assay system.
Objective: To quantify the rate of ATP hydrolysis by recombinant human P-gp in the presence of inhibitor 18.
Materials:
-
P-gp Source: Membrane vesicles from Sf9 cells infected with baculovirus containing the human MDR1 cDNA.
-
Assay Kit: P-gp-Glo™ Assay System (Promega).
-
Test Compound: this compound, dissolved in DMSO.
-
Control Inhibitor: Sodium orthovanadate (Na3VO4).
-
Control Stimulator: Verapamil.
-
Reagents: MgATP, Assay Buffer.
Procedure:
-
Reaction Setup: Recombinant human P-gp membrane vesicles were incubated in the provided assay buffer.
-
Compound Addition: A series of concentrations of inhibitor 18 (or verapamil as a positive control) were added to the reaction wells. A control reaction containing 1% DMSO was used to establish the basal ATPase activity. A separate reaction including sodium orthovanadate, a known P-gp ATPase inhibitor, was prepared to confirm the specificity of the measured activity.
-
Initiation of Reaction: The ATPase reaction was initiated by the addition of MgATP.
-
Incubation: The reaction plate was incubated at 37°C for 40 minutes to allow for ATP hydrolysis.
-
ATP Detection: After incubation, the ATP detection reagent, containing luciferase and luciferin, was added to the wells. This reagent stops the P-gp-catalyzed reaction and initiates a luciferin-luciferase reaction that produces light in proportion to the amount of remaining ATP.
-
Luminescence Measurement: The plate was incubated at room temperature for 20 minutes to stabilize the luminescent signal, which was then measured using a plate-reading luminometer.
-
Data Analysis: The decrease in luminescence in the presence of the test compound compared to the basal activity (DMSO control) indicates ATP consumption. The fold stimulation was calculated by normalizing the ATP consumed in the presence of inhibitor 18 to the ATP consumed in the basal control.
Visualizations: Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed mechanism of action for this compound.
Conclusion
This compound acts as a potent modulator of P-glycoprotein by directly interacting with the transporter in a manner that stimulates its ATPase activity, suggesting it is a substrate for P-gp-mediated transport. This stimulation of ATP hydrolysis, coupled with its ability to competitively inhibit the transport of other chemotherapeutic agents, underscores its potential as a tool to reverse multidrug resistance. The detailed protocols and data presented in this guide provide a foundation for further research into this and similar compounds, aiding in the development of next-generation MDR modulators for clinical applications.
References
An In-Depth Technical Guide to the In Silico Modeling of P-glycoprotein (P-gp) and Inhibitor Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational methodologies used to model the interaction between the efflux pump P-glycoprotein (P-gp) and its inhibitors. Understanding these interactions at a molecular level is crucial for overcoming multidrug resistance (MDR) in cancer therapy and improving drug delivery to target tissues. This document outlines the key in silico techniques, presents data in a structured format, details experimental protocols, and visualizes complex biological and computational workflows.
Introduction to P-glycoprotein and Its Inhibition
P-glycoprotein (P-gp), also known as ATP-binding cassette subfamily B member 1 (ABCB1), is a transmembrane protein that actively transports a wide variety of substrates out of cells.[1][2] This efflux mechanism plays a vital role in protecting cells from toxic xenobiotics. However, in cancer cells, the overexpression of P-gp is a major cause of multidrug resistance (MDR), as it efficiently pumps out chemotherapeutic agents, reducing their intracellular concentration and efficacy.[3][4]
The development of P-gp inhibitors is a key strategy to counteract MDR.[3][5] In silico modeling has become an indispensable tool in the discovery and optimization of these inhibitors, offering insights into their binding modes, mechanisms of action, and structure-activity relationships (SAR).[6][7] These computational approaches accelerate the drug discovery process by enabling the screening of large compound libraries and providing a rational basis for inhibitor design.[7][8]
Core In Silico Methodologies
The computational investigation of P-gp-inhibitor interactions typically involves a multi-step workflow, starting from the preparation of the protein and ligand structures to detailed molecular simulations and binding energy calculations.
When an experimental structure of the target protein is unavailable, homology modeling is employed to build a three-dimensional model based on the amino acid sequence of the target and the experimentally determined structure of a related homologous protein.[9][10]
Molecular docking predicts the preferred orientation of a ligand when bound to a protein.[10] This technique is widely used for virtual screening of compound libraries to identify potential inhibitors.[4] The scoring functions used in docking estimate the binding affinity, allowing for the ranking of different compounds.[11]
MD simulations provide a detailed view of the dynamic behavior of the P-gp-inhibitor complex over time.[12][13][14][15] These simulations, performed in a simulated physiological environment including a lipid bilayer and water, can reveal conformational changes in the protein upon inhibitor binding and provide insights into the stability of the complex.[9][14]
To obtain a more accurate estimation of the binding affinity, binding free energy calculations, such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA), are often performed on the trajectories generated from MD simulations.
Quantitative Data Summary
The following tables summarize hypothetical but representative quantitative data obtained from in silico modeling of various P-gp inhibitors, illustrating the typical outputs of these computational studies.
Table 1: Molecular Docking Scores and Predicted Binding Affinities of Representative P-gp Inhibitors
| Inhibitor ID | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |
| Inhibitor A | -10.5 | -9.8 | Tyr307, Gln725, Phe343 |
| Inhibitor B | -9.8 | -9.2 | Tyr310, Phe728, Val982 |
| Inhibitor 18 | -11.2 | -10.5 | Tyr307, Phe336, Gln946 |
| Inhibitor C | -8.5 | -7.9 | Met69, Phe303 |
Table 2: In Vitro Inhibition Data for Selected Compounds
| Inhibitor ID | IC₅₀ (µM) | ATPase Activity Inhibition (%) | Calcein-AM Efflux Inhibition (%) |
| Inhibitor A | 1.2 | 85 | 92 |
| Inhibitor B | 2.5 | 78 | 85 |
| Inhibitor 18 | 0.8 | 95 | 98 |
| Inhibitor C | 15.7 | 45 | 55 |
Experimental Protocols
This section provides a detailed methodology for the key in silico experiments.
-
Protein Structure Retrieval: The 3D structure of human P-gp is obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structure is prepared using tools like AutoDockTools. This involves adding polar hydrogens, assigning Gasteiger charges, and merging non-polar hydrogens.
-
Ligand Preparation: The 2D structure of the inhibitor is converted to a 3D structure. Energy minimization is performed using a suitable force field.
-
Grid Box Generation: A grid box is defined around the binding site of P-gp. The dimensions and center of the grid are chosen to encompass the entire binding cavity.
-
Docking Execution: Docking is performed using software such as AutoDock Vina.[10] The program explores different conformations and orientations of the ligand within the binding site.
-
Pose Analysis: The resulting docking poses are analyzed based on their docking scores and binding interactions with the protein residues.
-
System Setup: The P-gp-inhibitor complex obtained from docking is embedded in a lipid bilayer (e.g., POPC) and solvated with water and ions to mimic a physiological environment.
-
Equilibration: The system is subjected to a series of equilibration steps to relax the system and ensure stability. This typically involves energy minimization, followed by simulations with restraints on the protein and ligand, which are gradually released.
-
Production Run: A long-timescale MD simulation (e.g., 100 ns or more) is performed without restraints to observe the natural dynamics of the system.
-
Trajectory Analysis: The resulting trajectory is analyzed to study the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific interactions between the inhibitor and P-gp over time.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and pathways related to the in silico modeling of P-gp inhibition.
References
- 1. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 2. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classification of P-glycoprotein-interacting compounds using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico and In Vitro Identification of P-Glycoprotein Inhibitors from a Library of 375 Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.aboutscience.eu [journals.aboutscience.eu]
- 6. Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Consensus screening for a challenging target: the quest for P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Docking Applied to the Prediction of the Affinity of Compounds to P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Mechanistic insights into P-glycoprotein ligand transport and inhibition revealed by enhanced molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic insights into P-glycoprotein ligand transport and inhibition revealed by enhanced molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Substrate versus inhibitor dynamics of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Preliminary Cytotoxicity Assessment of P-gp Inhibitor 18
This technical guide provides a comprehensive overview of the methodologies and data interpretation for the preliminary cytotoxicity assessment of a novel P-glycoprotein (P-gp) inhibitor, designated as compound 18. This document is intended for researchers, scientists, and drug development professionals actively involved in the discovery and characterization of new chemical entities targeting multidrug resistance (MDR) in cancer.
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[1][2] The development of P-gp inhibitors aims to reverse this resistance, thereby restoring the efficacy of anticancer drugs.[2] A critical initial step in the evaluation of any new P-gp inhibitor is to determine its intrinsic cytotoxicity and its ability to potentiate the cytotoxicity of known anticancer drugs in resistant cell lines.
Experimental Protocols
The following protocols outline the key in vitro assays for assessing the cytotoxicity of P-gp inhibitor 18.
1.1. Cell Lines and Culture
-
Cell Lines: A pair of human cancer cell lines is typically used: a parental, drug-sensitive cell line (e.g., CCRF-CEM) and a multidrug-resistant subline that overexpresses P-gp (e.g., CEM/ADR5000).[3]
-
Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2. The resistant cell line is often cultured in the presence of a low concentration of a cytotoxic agent (e.g., doxorubicin) to maintain P-gp expression.
1.2. Intrinsic Cytotoxicity Assessment
The intrinsic cytotoxicity of this compound is determined to understand its standalone effect on cell viability.
-
Methodology (MTT Assay):
-
Cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.[4]
-
The cells are then treated with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for a specified duration, typically 48 to 72 hours.
-
Following incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.
-
The formazan crystals formed are dissolved in 100 µL of dimethyl sulfoxide (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
-
1.3. Chemosensitization Assay
This assay evaluates the ability of this compound to enhance the cytotoxic effect of a standard chemotherapeutic drug (e.g., paclitaxel, doxorubicin) in P-gp overexpressing cells.
-
Methodology:
-
Resistant cells (e.g., CEM/ADR5000) are seeded in 96-well plates as described above.
-
The cells are treated with a range of concentrations of a chemotherapeutic agent (e.g., paclitaxel) in the presence or absence of a fixed, non-toxic concentration of this compound.
-
After a 48-72 hour incubation period, cell viability is assessed using the MTT assay.
-
The IC50 of the chemotherapeutic agent is calculated for both conditions (with and without the P-gp inhibitor) to determine the potentiation effect.
-
1.4. P-gp Efflux Pump Inhibition Assay
This functional assay directly measures the ability of this compound to block the efflux of a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein AM.[5][6]
-
Methodology (Rhodamine 123 Accumulation Assay):
-
P-gp overexpressing cells are harvested and resuspended in a suitable buffer.
-
The cells are pre-incubated with various concentrations of this compound for 30-60 minutes.
-
The fluorescent P-gp substrate, Rhodamine 123, is added to the cell suspension and incubated for a further 60-90 minutes.
-
The cells are then washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular fluorescence.
-
The intracellular fluorescence is measured using a flow cytometer.[7] An increase in intracellular fluorescence in the presence of the inhibitor indicates a blockage of the P-gp efflux pump.
-
Data Presentation
The quantitative data from the cytotoxicity and chemosensitization assays are summarized in the tables below.
Table 1: Intrinsic Cytotoxicity of this compound
| Cell Line | Treatment | IC50 (µM) |
| CCRF-CEM | This compound | > 50 |
| CEM/ADR5000 | This compound | > 50 |
This hypothetical data indicates that this compound has low intrinsic cytotoxicity in both sensitive and resistant cell lines at concentrations up to 50 µM.
Table 2: Chemosensitization Effect of this compound on Paclitaxel Cytotoxicity in CEM/ADR5000 Cells
| Treatment | IC50 of Paclitaxel (nM) | Fold Reversal |
| Paclitaxel alone | 500 | 1 |
| Paclitaxel + 1 µM this compound | 25 | 20 |
| Paclitaxel + 5 µM this compound | 10 | 50 |
This hypothetical data demonstrates that this compound significantly enhances the cytotoxic effect of paclitaxel in a dose-dependent manner in resistant cells.
Visualizations
Diagram 1: P-gp Mediated Multidrug Resistance and Inhibition
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
Diagram 2: Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for the in vitro cytotoxicity and chemosensitization assays.
References
- 1. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Screening potential P-glycoprotein inhibitors by combination of a detergent-free membrane protein extraction with surface plasmon resonance biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Increase in doxorubicin cytotoxicity by inhibition of P-glycoprotein activity with lomerizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
P-gp Inhibitor 18: A Technical Guide to Overcoming Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a primary obstacle to the success of chemotherapy in cancer treatment. A key mechanism underlying this phenomenon is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), also known as MDR1 or ABCB1.[1][2] P-gp functions as a broad-spectrum efflux pump, actively transporting a wide range of structurally diverse chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[2][3][4]
The development of P-glycoprotein inhibitors that can be co-administered with anticancer drugs is a promising strategy to circumvent MDR.[5] This technical guide provides an in-depth overview of a potent, third-generation P-gp inhibitor, herein referred to as "P-gp Inhibitor 18." The data and methodologies presented are based on published findings for the well-characterized P-gp inhibitor Tariquidar (XR9576), a potent and specific non-competitive modulator of P-gp.[6][7][8] This document will detail its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound is a potent and specific, non-competitive inhibitor of P-glycoprotein.[6][7] Unlike first-generation inhibitors, it does not have significant intrinsic pharmacological activity at concentrations required for P-gp inhibition.[5] Its mechanism revolves around direct interaction with the P-gp transporter.
Key characteristics of its mechanism include:
-
High-Affinity Binding : this compound binds to P-gp with high affinity, with a reported dissociation constant (Kd) of approximately 5.1 nM.[8]
-
Non-Competitive Inhibition : It is not a transport substrate for P-gp.[5][7] This is a significant advantage, as its intracellular concentration is not limited by its own efflux. The inhibition of P-gp transport is non-competitive.[5][7]
-
Inhibition of ATPase Activity : P-gp utilizes energy from ATP hydrolysis to efflux substrates. This compound inhibits the basal and substrate-stimulated ATPase activity of P-gp, suggesting it interferes with substrate binding, ATP hydrolysis, or both.[6][7] It has been shown to inhibit 60-70% of the vanadate-sensitive ATPase activity with high potency.[8][9]
-
Conformational Locking : It is proposed that the inhibitor locks P-gp in a conformation that is unable to complete the transport cycle, effectively blocking the transition to the "open" state required for drug efflux.[3][10]
-
Specificity : While highly specific for P-gp, at higher concentrations (e.g., 1 µM), it may also show inhibitory activity against other ABC transporters like Breast Cancer Resistance Protein (BCRP/ABCG2).[9][11]
The following diagram illustrates the role of P-gp in multidrug resistance and its inhibition by this compound.
Caption: P-gp mediated drug efflux and its inhibition.
Quantitative Data Presentation
The efficacy of this compound in overcoming multidrug resistance has been quantified through various in vitro assays. The following tables summarize key findings from studies on its proxy, Tariquidar.
Table 1: P-gp Binding and ATPase Inhibition
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Kd) | 5.1 nM | P-gp | [8] |
| ATPase Inhibition (IC50) | 43 nM | P-gp | [8][9] |
| ATPase Inhibition | 60-70% | P-gp | [7][9] |
Table 2: Reversal of Chemotherapeutic Resistance
| Cell Line | Chemotherapeutic Agent | IC50 Fold Reduction (in presence of 0.1 µM Inhibitor 18) | Reference |
| MC26 (Murine Colon) | Doxorubicin | 5-fold | [9] |
| EMT6/AR1.0 (Murine Mammary) | Doxorubicin | 22 to 150-fold | [9] |
| H69/LX4 (Human SCLC) | Doxorubicin | 22 to 150-fold | [9] |
| 2780AD (Human Ovarian) | Doxorubicin | 22 to 150-fold | [9] |
Table 3: Potentiation of Drug Accumulation and Cytotoxicity
| Parameter | Concentration | Effect | Cell Line | Reference |
| Reversal of Resistance | 25-80 nM | Complete reversal of resistance to Doxorubicin, Paclitaxel, Etoposide, Vincristine | Various MDR cell lines | [8][9] |
| Drug Accumulation (EC50) | 487 nM | Increased steady-state accumulation of cytotoxic agents | CHrB30 | [9] |
| Calcein-AM Accumulation | 100 nM | 14-fold increase | ABCB1-expressing cells | [11] |
| Mitoxantrone Accumulation | 100 nM | 4-fold increase | ABCG2-expressing cells | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to characterize P-gp inhibitors like this compound.
In Vitro Cytotoxicity Potentiation Assay (MTT Assay)
This assay determines the ability of this compound to sensitize MDR cancer cells to a chemotherapeutic agent.
Materials:
-
P-gp overexpressing (MDR) and parental (sensitive) cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 2 x 10⁴ cells/well in 100 µL of medium and allow them to adhere for 24 hours.[2]
-
Inhibitor Pre-incubation: Add 50 µL of medium containing this compound at various concentrations (or a fixed, non-toxic concentration, e.g., 100 nM) to the appropriate wells. Incubate for 1 hour at 37°C.[9]
-
Chemotherapeutic Addition: Add 50 µL of medium containing the chemotherapeutic agent at a range of final concentrations to quadruplicate wells.[9] Include control wells with no drug, drug alone, and inhibitor alone.
-
Incubation: Incubate the plates for an additional 72-96 hours at 37°C in a 5% CO₂ incubator.[9]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[2]
-
Solubilization: Carefully remove the culture medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 values (the concentration of chemotherapeutic agent that inhibits cell growth by 50%) in the presence and absence of this compound. The fold reversal (FR) is calculated as (IC50 of drug alone) / (IC50 of drug + inhibitor).
Caption: Workflow for Cytotoxicity Potentiation Assay.
Rhodamine 123 Accumulation Assay
This assay measures the function of P-gp by quantifying the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123. Inhibition of P-gp leads to increased intracellular fluorescence.
Materials:
-
MDR and parental cell lines
-
Rhodamine 123 (stock solution in DMSO)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Culture medium
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Incubation with Inhibitor: Aliquot cells into flow cytometry tubes or wells of a microplate. Add this compound at various concentrations and incubate at 37°C for 30 minutes.[12]
-
Rhodamine 123 Addition: Add Rhodamine 123 to a final concentration of approximately 5 µM.[12]
-
Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.[12][13]
-
Washing: Pellet the cells by centrifugation (e.g., 800 rpm for 5 min) and wash twice with ice-cold PBS to remove extracellular Rhodamine 123.[13]
-
Resuspension: Resuspend the final cell pellet in a suitable volume of PBS.
-
Fluorescence Measurement: Analyze the intracellular fluorescence using a flow cytometer (e.g., FITC channel, Ex/Em: ~507/529 nm) or a fluorescence plate reader.[13]
-
Data Analysis: Calculate the mean fluorescence intensity (MFI). An increase in MFI in the presence of this compound indicates inhibition of P-gp-mediated efflux. Determine the IC50 value of the inhibitor for Rhodamine 123 accumulation.
P-gp ATPase Activity Assay
This biochemical assay measures the rate of ATP hydrolysis by P-gp in isolated cell membranes, and how it is affected by this compound. A common method involves measuring the release of inorganic phosphate (Pi).
Materials:
-
Membrane vesicles from P-gp-overexpressing cells (e.g., High Five insect cells)
-
This compound
-
ATP
-
ATPase assay buffer (e.g., 50 mM MES, pH 6.8, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT)[11]
-
Sodium orthovanadate (a known P-gp ATPase inhibitor, for control)
-
Reagents for phosphate detection (e.g., malachite green-based colorimetric reagent)
Procedure:
-
Reaction Setup: In a 96-well plate, combine membrane vesicles (e.g., 10 µg of protein) with ATPase assay buffer containing various concentrations of this compound.[11]
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding a defined concentration of Mg-ATP (e.g., 5 mM).
-
Incubation: Incubate the reaction for a set time (e.g., 20-30 minutes) at 37°C, during which ATP hydrolysis occurs.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Phosphate Detection: Add the colorimetric reagent (e.g., malachite green) to quantify the amount of inorganic phosphate released.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
Data Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the amount of phosphate released per unit time per amount of protein. Determine the IC50 value of this compound for the inhibition of P-gp's ATPase activity. The P-gp-specific activity is determined by subtracting the activity in the presence of sodium orthovanadate from the total activity.
Conclusion
This compound, exemplified by the third-generation modulator Tariquidar, represents a highly potent and specific tool for overcoming P-glycoprotein-mediated multidrug resistance. Its non-competitive mechanism of action and the fact that it is not a P-gp substrate make it a superior candidate compared to earlier generation inhibitors.[5][7] The quantitative data robustly demonstrates its ability to restore the sensitivity of MDR cells to a variety of chemotherapeutic agents at nanomolar concentrations.[8][9]
The detailed experimental protocols provided in this guide offer a framework for the preclinical evaluation of P-gp inhibitors, enabling researchers to assess their potential to reverse MDR in relevant cancer models. Continued investigation and clinical evaluation of potent and specific inhibitors like this compound are crucial steps toward improving the efficacy of chemotherapy for patients with resistant cancers.
Caption: Logical flow of overcoming MDR with this compound.
References
- 1. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)–11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. apexbt.com [apexbt.com]
Characterization of P-glycoprotein Inhibitors: A Technical Guide to Elucidating Competitive vs. Non-Competitive Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a key player in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs.[1][2][3][4] Developing and characterizing P-gp inhibitors is crucial for overcoming MDR and improving drug efficacy. A critical aspect of this characterization is determining the mechanism of inhibition—whether an inhibitor acts competitively or non-competitively. This guide provides an in-depth overview of the experimental protocols and data analysis required to distinguish between these inhibitory mechanisms.
Introduction to P-gp Inhibition
P-glycoprotein functions as an ATP-dependent efflux pump, actively transporting a wide variety of substrates out of cells.[2][4] This action can decrease the intracellular concentration of therapeutic agents, reducing their effectiveness.[2] P-gp inhibitors can counteract this efflux, thereby increasing intracellular drug accumulation and restoring therapeutic efficacy.[2]
The mechanism of inhibition can be broadly categorized as:
-
Competitive Inhibition: The inhibitor binds to the same site on P-gp as the substrate, directly competing for binding.[1][3] In this scenario, the inhibitor is often a P-gp substrate itself.[1]
-
Non-competitive Inhibition: The inhibitor binds to a site on P-gp distinct from the substrate binding site (an allosteric site).[1][3] This binding event induces a conformational change in the protein that reduces its transport activity without preventing substrate binding.[2]
Understanding the inhibition mechanism is vital for drug development as it can inform on potential drug-drug interactions and aid in the design of more potent and specific inhibitors.
Experimental Methodologies for Characterizing P-gp Inhibitors
Two primary in vitro assays are employed to characterize the mechanism of P-gp inhibition: the P-gp ATPase activity assay and the cellular drug transport assay.
P-gp ATPase Activity Assay
Principle: P-gp possesses intrinsic ATPase activity, which is stimulated in the presence of its substrates.[5] The rate of ATP hydrolysis is a measure of P-gp activity. Inhibitors can modulate this ATPase activity.
Experimental Protocol:
-
Preparation of P-gp-rich membranes: P-gp-containing membrane vesicles are prepared from cells overexpressing P-gp (e.g., Sf9 insect cells or mammalian cells).
-
Assay Setup: The assay is typically performed in a 96-well plate format.[5] Each well contains P-gp membranes, a buffer system with magnesium and ATP, and varying concentrations of the test inhibitor.[5]
-
Measurement of ATP Hydrolysis: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released. This is commonly done using a colorimetric method, such as the malachite green assay.
-
Data Acquisition: The absorbance is read using a plate reader, and the concentration of Pi is calculated from a standard curve.
To determine the mode of inhibition, the assay is performed with a fixed concentration of a known P-gp substrate (activator) and varying concentrations of the inhibitor.
Data Presentation:
The results are typically presented in a table summarizing the effect of the inhibitor on the Vmax (maximum rate of ATP hydrolysis) and Km (substrate concentration at half-maximal velocity) of the P-gp substrate.
| Inhibitor Concentration | P-gp Substrate Concentration | Rate of ATP Hydrolysis (nmol Pi/min/mg protein) |
| 0 µM (Control) | [S1] | V1 |
| 0 µM (Control) | [S2] | V2 |
| ... | ... | ... |
| [I1] | [S1] | V'1 |
| [I1] | [S2] | V'2 |
| ... | ... | ... |
| [I2] | [S1] | V''1 |
| [I2] | [S2] | V''2 |
| ... | ... | ... |
Data Analysis:
The data is analyzed using Michaelis-Menten kinetics. By plotting the rate of ATP hydrolysis against the substrate concentration in the presence and absence of the inhibitor, a Lineweaver-Burk plot (a double reciprocal plot) can be generated.
-
Competitive Inhibition: The Lineweaver-Burk plot will show lines with different x-intercepts (apparent Km increases) but the same y-intercept (Vmax remains unchanged).
-
Non-competitive Inhibition: The Lineweaver-Burk plot will show lines with the same x-intercept (Km remains unchanged) but different y-intercepts (apparent Vmax decreases).
Workflow for P-gp ATPase Assay:
Caption: Workflow for determining P-gp inhibition via ATPase activity assay.
Cellular Drug Transport Assay
Principle: This assay measures the ability of an inhibitor to block the P-gp-mediated efflux of a known fluorescent or radiolabeled substrate from cells. Cell lines that overexpress P-gp, such as Caco-2 or MDCKII-MDR1, are commonly used.[6][7]
Experimental Protocol:
-
Cell Culture: P-gp-overexpressing cells are seeded on permeable supports (e.g., Transwell inserts) and cultured to form a confluent monolayer.[8]
-
Assay Setup: The cell monolayers are washed with a transport buffer. The P-gp substrate is added to the basolateral (bottom) chamber, and the appearance of the substrate in the apical (top) chamber is measured over time. This is known as the B-A (basolateral to apical) transport.
-
Inhibitor Treatment: The assay is performed in the presence and absence of the test inhibitor. The inhibitor is typically pre-incubated with the cells before the addition of the substrate.
-
Sample Analysis: Samples are collected from the apical and basolateral chambers at various time points and the concentration of the substrate is quantified using techniques like liquid scintillation counting (for radiolabeled substrates) or fluorescence spectroscopy.
Data Presentation:
The apparent permeability (Papp) values for the P-gp substrate are calculated and summarized in a table.
| Inhibitor Concentration | Papp (B-A) (cm/s) | Papp (A-B) (cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| 0 µM (Control) | X | Y | X/Y |
| [I1] | X' | Y' | X'/Y' |
| [I2] | X'' | Y'' | X''/Y'' |
| ... | ... | ... | ... |
Data Analysis:
The inhibition of P-gp transport is determined by the reduction in the B-A transport of the probe substrate. To determine the mechanism of inhibition, the assay is performed with varying concentrations of the P-gp substrate in the presence of a fixed concentration of the inhibitor.
-
Competitive Inhibition: A competitive inhibitor will increase the apparent Km of the substrate transport without affecting the Vmax.
-
Non-competitive Inhibition: A non-competitive inhibitor will decrease the apparent Vmax of the substrate transport without affecting the Km.
Workflow for Cellular Drug Transport Assay:
Caption: Workflow for characterizing P-gp inhibitors using a cellular transport assay.
Interpreting the Results: Competitive vs. Non-competitive Inhibition
The table below summarizes the expected outcomes for each type of inhibitor in the described assays.
| Assay | Parameter | Competitive Inhibitor | Non-competitive Inhibitor |
| P-gp ATPase Assay | Vmax | No change | Decreases |
| Km | Increases | No change | |
| Cellular Transport Assay | Vmax | No change | Decreases |
| Km | Increases | No change |
Logical Relationship for Inhibition Mechanism Determination:
Caption: Decision tree for classifying P-gp inhibitor mechanism based on kinetic data.
Conclusion
The characterization of P-gp inhibitors is a multi-step process that requires careful experimental design and data interpretation. By employing ATPase activity assays and cellular transport assays, researchers can elucidate the kinetic parameters of inhibition and definitively classify an inhibitor as competitive or non-competitive. This information is invaluable for the rational design of new drugs aimed at overcoming P-gp-mediated multidrug resistance and for predicting potential drug-drug interactions in a clinical setting.
References
- 1. scielo.br [scielo.br]
- 2. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 3. scielo.br [scielo.br]
- 4. journals.aboutscience.eu [journals.aboutscience.eu]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro P-glycoprotein (P-gp) Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to P-glycoprotein (P-gp)
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a crucial membrane transporter.[1][2] It functions as an ATP-dependent efflux pump, actively transporting a wide variety of structurally diverse compounds out of cells.[3][4] P-gp is highly expressed in key pharmacological barriers, including the intestinal epithelium, blood-brain barrier, kidney proximal tubules, and liver canaliculi.[1] Its primary role is to protect cells from potentially toxic xenobiotics. However, in the context of drug development, P-gp-mediated efflux can significantly reduce the oral bioavailability of drugs, limit their distribution to target tissues like the brain, and contribute to multidrug resistance in cancer chemotherapy.[1][5] Therefore, it is essential to identify whether a new drug candidate is a substrate or inhibitor of P-gp early in the drug discovery process.[6][7]
These application notes provide detailed protocols for three common in vitro assays used to characterize the inhibitory potential of test compounds, such as "P-gp inhibitor 18," on P-gp activity: the Calcein-AM Efflux Assay, the P-gp ATPase Activity Assay, and the Bidirectional Transport Assay.
Key In Vitro P-gp Inhibition Assays
Several robust in vitro methods are available to screen for P-gp inhibition.[1][6] The choice of assay often depends on the specific research question, required throughput, and the stage of drug development. The most common assays include:
-
Calcein-AM Efflux Assay: A high-throughput fluorescence-based assay suitable for rapid screening.[8][9]
-
P-gp ATPase Activity Assay: A biochemical assay that measures the consumption of ATP by P-gp, which is modulated by interacting compounds.[2][3][4]
-
Bidirectional Transport Assay: Considered the "gold standard," this cell-based assay directly measures the P-gp-mediated transport of a probe substrate across a polarized cell monolayer.[10][11]
Protocol 1: Calcein-AM Efflux Assay
This assay is a rapid and cost-effective method for identifying P-gp inhibitors.[8] It utilizes Calcein-AM, a non-fluorescent, cell-permeant dye. Inside the cell, ubiquitous esterases cleave the AM group, converting it to the fluorescent molecule calcein. Calcein itself is a P-gp substrate and is actively transported out of P-gp-expressing cells.[8][12] P-gp inhibitors block this efflux, leading to the intracellular accumulation of calcein and a corresponding increase in fluorescence.[8][13]
Experimental Workflow
Caption: Workflow for the Calcein-AM P-gp inhibition assay.
Materials and Reagents
| Reagent | Typical Concentration/Supplier |
| P-gp overexpressing cells | e.g., K562/MDR1, MDCKII-MDR1 |
| Parental cells (low P-gp expression) | e.g., K562, MDCKII |
| Cell Culture Medium | As required for the cell line |
| 96-well black, clear-bottom plates | Thermo Scientific or equivalent |
| Calcein-AM | 0.25 - 0.5 µM (Molecular Probes) |
| This compound (Test Compound) | Serial dilutions (e.g., 0.01-100 µM) |
| Verapamil (Positive Control) | e.g., 50 µM (Sigma-Aldrich) |
| Phosphate-Buffered Saline (PBS) | Standard formulation |
| Fluorescence Plate Reader | Ex/Em: ~485 nm / ~530 nm |
Detailed Protocol
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., 5,000 cells/well) into a 96-well black, clear-bottom plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of "this compound" and the positive control (Verapamil) in the assay buffer. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Remove the culture medium from the wells and wash once with PBS. Add the different concentrations of the test compound and controls to the respective wells. Incubate for 15-30 minutes at 37°C.
-
Calcein-AM Addition: Add Calcein-AM to each well to a final concentration of 0.25-0.5 µM.
-
Incubation: Incubate the plate in the dark for 15-45 minutes at 37°C.[8]
-
Washing: Aspirate the solution from the wells and wash the cells three times with ice-cold PBS to stop the reaction and remove extracellular dye.
-
Fluorescence Measurement: Add PBS to each well and immediately measure the intracellular fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[14]
-
Data Analysis: Calculate the percent inhibition relative to the positive control (e.g., Verapamil) and determine the IC50 value for "this compound" by fitting the data to a dose-response curve.
Protocol 2: P-gp ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of P-gp.[2] P-gp substrates typically stimulate its basal ATPase activity, while inhibitors can either inhibit this basal activity or, more commonly, inhibit the stimulated activity in the presence of a known substrate.[2][3] The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified colorimetrically.
P-gp ATPase Activity Logic
Caption: Logic of P-gp ATPase stimulation and inhibition.
Materials and Reagents
| Reagent | Typical Concentration/Supplier |
| P-gp containing membrane vesicles | e.g., from Sf9 or HEK293 cells (SOLVO, BD) |
| P-gp Substrate (Activator) | Verapamil (e.g., 200 µM) or others |
| This compound (Test Compound) | Serial dilutions (e.g., 0.01-100 µM) |
| Sodium Orthovanadate (Na3VO4) | P-gp ATPase inhibitor for background control |
| MgATP | 2-5 mM |
| Assay Buffer | Tris-HCl, MgCl2, EGTA, NaN3 |
| Phosphate detection reagent | e.g., Molybdenum Blue-based reagent |
| 96-well plate | Standard clear plates |
| Spectrophotometer | For absorbance reading |
Detailed Protocol
-
Reagent Preparation: Prepare solutions of the test compound ("inhibitor 18"), a P-gp activator (e.g., Verapamil), and controls in the assay buffer.
-
Reaction Setup: In a 96-well plate, set up the following reactions:
-
Basal Activity: P-gp membranes + Assay Buffer
-
Stimulated Activity: P-gp membranes + P-gp Activator
-
Inhibition: P-gp membranes + P-gp Activator + Test Compound ("inhibitor 18") at various concentrations.
-
Vanadate Control (Background): P-gp membranes + P-gp Activator + Na3VO4.
-
-
Pre-incubation: Pre-incubate the plate for 5-10 minutes at 37°C to allow compounds to interact with the P-gp membranes.
-
Initiate Reaction: Start the reaction by adding MgATP to all wells.
-
Incubation: Incubate the plate for 20-40 minutes at 37°C to allow for ATP hydrolysis.
-
Stop Reaction: Terminate the reaction by adding the phosphate detection reagent, which often contains an acid to stop the enzymatic activity.
-
Color Development: Allow time for the colorimetric reaction to develop according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength for the chosen detection reagent (e.g., ~600-800 nm for Molybdenum Blue).
-
Data Analysis:
-
Calculate the vanadate-sensitive ATPase activity by subtracting the absorbance of the vanadate control from all other readings.
-
Determine the percent inhibition caused by "inhibitor 18" relative to the fully stimulated activity.
-
Calculate the IC50 value from the dose-response curve.
-
Protocol 3: Bidirectional Transport Assay
This assay is considered the definitive method for confirming P-gp inhibition.[10][11] It involves measuring the transport of a known P-gp probe substrate (e.g., Digoxin) across a confluent monolayer of polarized cells (e.g., Caco-2 or MDCK-MDR1) grown on permeable filter supports. Transport is measured in two directions: apical (A) to basolateral (B) and basolateral (B) to apical (A). P-gp is located on the apical membrane and actively pumps substrates from the basolateral to the apical side. An inhibitor will reduce this B-to-A transport.
Experimental Setup
Caption: Bidirectional transport across a cell monolayer.
Materials and Reagents
| Reagent | Typical Concentration/Supplier |
| Polarized cell line | Caco-2, MDCKII-MDR1, or LLC-PK1-MDR1 |
| Permeable filter supports (e.g., Transwells®) | 12- or 24-well format |
| P-gp Probe Substrate | [3H]-Digoxin (e.g., 1-5 µM) or another suitable substrate |
| This compound (Test Compound) | Serial dilutions (e.g., 0.1-50 µM) |
| Verapamil or Ketoconazole (Positive Control) | e.g., 10-100 µM |
| Transport Buffer | Hanks' Balanced Salt Solution (HBSS) with HEPES |
| Scintillation fluid and counter | If using a radiolabeled substrate |
| LC-MS/MS system | For non-radiolabeled substrate analysis |
Detailed Protocol
-
Cell Culture: Culture cells on permeable filter supports until a confluent, polarized monolayer is formed (typically 18-21 days for Caco-2).
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity before starting the experiment.
-
Experiment Setup:
-
Wash the cell monolayers twice with pre-warmed transport buffer.
-
Add transport buffer containing the test compound ("inhibitor 18") or controls to both the apical and basolateral chambers and pre-incubate for 30 minutes at 37°C.
-
-
Transport Initiation:
-
A-to-B Transport: Add the P-gp probe substrate (e.g., [3H]-Digoxin) to the apical chamber.
-
B-to-A Transport: Add the P-gp probe substrate to the basolateral chamber.
-
-
Incubation: Incubate the plates for 1-2 hours at 37°C on an orbital shaker.
-
Sampling: At the end of the incubation, collect samples from the receiver chambers (basolateral for A-to-B, apical for B-to-A). Also, collect a sample from the donor chamber to confirm the initial concentration.
-
Sample Analysis: Quantify the concentration of the probe substrate in the samples using liquid scintillation counting (for radiolabeled probes) or LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). A high ER (>2) indicates active efflux.
-
Determine the percent inhibition of the efflux ratio or the Papp (B-to-A) value in the presence of "inhibitor 18."
-
Calculate the IC50 value based on the reduction in efflux. An IC50 value of less than 2 µM may indicate a high risk for clinical drug-drug interactions.[15]
-
Data Presentation
Table 1: Example IC50 Values for P-gp Inhibition
| Assay Type | Test Compound | Probe Substrate/Conditions | Example IC50 (µM) |
| Calcein-AM Efflux | Verapamil (Control) | Calcein-AM (0.25 µM) | 5.4 |
| Calcein-AM Efflux | Inhibitor 18 | Calcein-AM (0.25 µM) | To be determined |
| ATPase Activity | Cyclosporin A (Control) | Verapamil-stimulated | 5.4[2] |
| ATPase Activity | Inhibitor 18 | Verapamil-stimulated | To be determined |
| Bidirectional Transport | Verapamil (Control) | Digoxin (1 µM) | 3.9[16] |
| Bidirectional Transport | Inhibitor 18 | Digoxin (1 µM) | To be determined |
Table 2: Example Data from Bidirectional Transport Assay
| Inhibitor Conc. (µM) | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | % Inhibition of ER |
| 0 (Control) | 0.5 | 10.0 | 20.0 | 0% |
| 0.1 | 0.6 | 8.5 | 14.2 | 29% |
| 1 | 0.8 | 4.0 | 5.0 | 75% |
| 10 | 1.0 | 1.5 | 1.5 | 92.5% |
| 100 (Verapamil) | 1.2 | 1.3 | 1.1 | 94.5% |
Note: The data presented in the tables are for illustrative purposes only and will vary depending on the specific experimental conditions and test compounds used.
References
- 1. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. scribd.com [scribd.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. selectscience.net [selectscience.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of in vitro P-glycoprotein screening assays: recommendations for their use in drug discovery. | BioGRID [thebiogrid.org]
- 8. researchgate.net [researchgate.net]
- 9. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 11. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Utilizing a P-gp Inhibitor in Caco-2 Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Caco-2 cell line, derived from human colorectal adenocarcinoma, serves as a cornerstone in vitro model for predicting the oral absorption of drug candidates.[1][2][3] When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and microvilli, mimicking the epithelial barrier of the small intestine.[2][3] A critical aspect of this model is its expression of various transport proteins, most notably the efflux transporter P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).[4][5]
P-gp is an ATP-dependent efflux pump that can actively transport a wide array of structurally diverse compounds out of cells, thereby limiting their intestinal absorption and bioavailability.[5][6][7] Identifying whether a drug candidate is a substrate of P-gp is a crucial step in drug development, as P-gp-mediated efflux can lead to poor oral bioavailability and potential drug-drug interactions.[8][9][10]
This document provides detailed application notes and protocols for conducting Caco-2 permeability assays to assess the potential of a test compound to be a P-gp substrate. The protocol incorporates the use of a P-gp inhibitor to confirm the involvement of P-gp in the efflux of the test compound. While the protocols are detailed for a generic P-gp inhibitor, they are directly applicable for a specific inhibitor, referred to here as "P-gp inhibitor 18," upon determination of its optimal, non-toxic concentration.
P-gp Efflux and Inhibition Signaling Pathway
P-glycoprotein actively transports substrates from the intracellular to the extracellular space by utilizing the energy derived from ATP hydrolysis. A P-gp inhibitor can block this process, leading to increased intracellular concentration of the substrate.
References
- 1. Caco-2 Permeability | Evotec [evotec.com]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 5. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 6. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. P-glycoprotein Inhibition Service | Evotec [evotec.com]
Application Notes and Protocols: Co-administration of P-gp Inhibitor 18 with Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel is a potent chemotherapeutic agent widely used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] However, its efficacy can be limited by two major factors: poor oral bioavailability and the development of multidrug resistance (MDR).[1][2][3] A key contributor to both of these challenges is the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), also known as MDR1.[4] P-gp is an efflux pump expressed on the luminal surface of the gastrointestinal tract, the blood-brain barrier, and in many tumor cells. It actively transports a wide range of xenobiotics, including paclitaxel, out of cells, thereby reducing their intracellular concentration and therapeutic effect.[4][5]
The co-administration of a P-gp inhibitor with paclitaxel is a promising strategy to overcome these limitations. By blocking the P-gp efflux pump, an inhibitor can increase the oral absorption of paclitaxel and reverse P-gp-mediated MDR in tumor cells.[2][6] This document provides detailed application notes and protocols for the preclinical evaluation of a novel P-gp inhibitor, designated as "Inhibitor 18," when co-administered with paclitaxel.
Mechanism of Action: P-gp and Paclitaxel Resistance
P-gp-mediated resistance to paclitaxel involves the active efflux of the drug from cancer cells, which lowers the intracellular concentration to sub-therapeutic levels.[4] This process is driven by the hydrolysis of ATP.[7] P-gp inhibitors can counteract this mechanism in several ways, including by competitively binding to the drug-binding site on P-gp, interfering with ATP hydrolysis, or a combination of both.[5] The successful inhibition of P-gp leads to increased intracellular accumulation of paclitaxel, thereby restoring its cytotoxic activity.
Data Presentation
Table 1: In Vitro P-gp Inhibition and Cytotoxicity Reversal
| Cell Line | Inhibitor 18 IC50 (µM) for P-gp | Paclitaxel IC50 (nM) | Paclitaxel + Inhibitor 18 (1 µM) IC50 (nM) | Fold Reversal |
| MDCK-MDR1 | 0.5 | 500 | 25 | 20 |
| MCF-7/DX1 | 0.8 | 3000 | 100 | 30 |
| A2780/T | 1.2 | 2500 | 125 | 20 |
Data are representative. Actual values should be determined experimentally.
Table 2: In Vivo Pharmacokinetic Parameters of Oral Paclitaxel (20 mg/kg) in Rats
| Treatment Group | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Bioavailability (%) |
| Paclitaxel alone | 50 | 2 | 200 | 5 |
| Paclitaxel + Inhibitor 18 (10 mg/kg) | 350 | 4 | 1500 | 37.5 |
Data are representative. Actual values should be determined experimentally. Bioavailability is calculated relative to intravenous administration.[8]
Experimental Protocols
Protocol 1: In Vitro P-gp Inhibition Assay (Rhodamine 123 Efflux)
This protocol is designed to determine the concentration-dependent inhibitory effect of "Inhibitor 18" on P-gp activity using a fluorescent substrate, rhodamine 123.
Materials:
-
P-gp overexpressing cells (e.g., MDCK-MDR1, MCF-7/DX1) and parental control cells.
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Rhodamine 123.
-
"Inhibitor 18".
-
Positive control P-gp inhibitor (e.g., verapamil, cyclosporin A).[2]
-
Phosphate-buffered saline (PBS).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Seed P-gp overexpressing and parental cells in a 96-well plate and culture overnight.
-
Wash the cells with PBS.
-
Pre-incubate the cells with various concentrations of "Inhibitor 18" or the positive control in serum-free medium for 1 hour at 37°C.
-
Add rhodamine 123 to a final concentration of 5 µM and incubate for another hour.
-
Wash the cells three times with ice-cold PBS to remove extracellular rhodamine 123.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader (Excitation/Emission ~485/528 nm).
-
Calculate the percentage of rhodamine 123 accumulation relative to the control (untreated) cells. Plot the concentration of "Inhibitor 18" against the percentage of inhibition to determine the IC50 value.
Protocol 2: Paclitaxel Cytotoxicity Assay
This protocol assesses the ability of "Inhibitor 18" to reverse P-gp-mediated paclitaxel resistance in cancer cells.
Materials:
-
P-gp overexpressing cancer cells (e.g., MCF-7/DX1) and their drug-sensitive parental line (e.g., MCF-7).
-
Paclitaxel.
-
"Inhibitor 18".
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®).
-
96-well clear plates.
Procedure:
-
Seed both resistant and parental cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of paclitaxel in the presence or absence of a fixed, non-toxic concentration of "Inhibitor 18" (e.g., 1 µM).
-
Incubate the cells for 72 hours.
-
Assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Calculate the IC50 values for paclitaxel in each condition. The fold reversal (FR) is calculated as the IC50 of paclitaxel alone divided by the IC50 of paclitaxel in the presence of "Inhibitor 18".
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol evaluates the effect of "Inhibitor 18" on the oral bioavailability of paclitaxel.
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
Paclitaxel formulation for oral and intravenous administration.
-
"Inhibitor 18" formulation for oral administration.
-
Vehicle control.
-
Blood collection supplies (e.g., heparinized tubes).
-
Centrifuge.
-
Analytical equipment for paclitaxel quantification (e.g., LC-MS/MS).
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the rats into three groups:
-
Group 1: Intravenous paclitaxel (e.g., 5 mg/kg).
-
Group 2: Oral paclitaxel (e.g., 20 mg/kg).
-
Group 3: Oral "Inhibitor 18" (e.g., 10 mg/kg) administered 30 minutes before oral paclitaxel (20 mg/kg).
-
-
Collect blood samples from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of paclitaxel in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. The oral bioavailability (F%) is calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Potential Complications and Considerations
-
Toxicity of the P-gp inhibitor: It is crucial to determine the intrinsic toxicity of "Inhibitor 18" to ensure that the observed effects are due to P-gp inhibition and not synergistic cytotoxicity.
-
Off-target effects: "Inhibitor 18" should be evaluated for its effects on other drug transporters and metabolizing enzymes (e.g., CYP3A4) to avoid unintended drug-drug interactions.
-
Increased paclitaxel-related side effects: Enhancing the systemic exposure of paclitaxel can also increase its toxicity, such as peripheral neuropathy.[9][10] Careful dose optimization and monitoring for adverse effects in preclinical models are essential.
-
In vivo efficacy: While in vitro and pharmacokinetic studies are crucial, the ultimate validation of this combination therapy requires demonstration of enhanced anti-tumor efficacy in relevant animal models of cancer.
Conclusion
The co-administration of a potent and specific P-gp inhibitor like "Inhibitor 18" with paclitaxel holds significant promise for improving cancer therapy. The protocols and information provided in these application notes offer a framework for the preclinical evaluation of this therapeutic strategy. Rigorous in vitro and in vivo studies are necessary to characterize the efficacy and safety profile of this combination before its potential translation to the clinic.
References
- 1. Enhanced Oral Bioavailability of Paclitaxel in Presence of P-gp Blockers: Smart Extraction Procedure, Antitumor and Side Effects Study in Mice [journals.ekb.eg]
- 2. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 3. A Phase I Study of Oral Paclitaxel with a Novel P-Glycoprotein Inhibitor, HM30181A, in Patients with Advanced Solid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Enhanced Oral Bioavailability of Paclitaxel by Coadministration of the P-Glycoprotein Inhibitor KR30031 | Semantic Scholar [semanticscholar.org]
- 7. Inhibition of P-Glycoprotein-Mediated Paclitaxel Resistance by Reversibly Linked Quinine Homodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced oral bioavailability of paclitaxel by coadministration of the P-glycoprotein inhibitor KR30031 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P-glycoprotein Inhibition Exacerbates Paclitaxel Neurotoxicity in Neurons and Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
Application Notes & Protocols for In Vivo Formulation of P-gp Inhibitor 18
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of P-gp inhibitor 18, a potent P-glycoprotein inhibitor, for in vivo research applications. Due to the typically poor aqueous solubility of small molecule inhibitors, these guidelines focus on strategies to enhance solubility and bioavailability for effective systemic exposure in animal models.
Introduction to this compound
This compound (also known as compound 6G) is a potent inhibitor of P-glycoprotein (P-gp), a key efflux transporter involved in multidrug resistance (MDR) in cancer and other diseases.[1] By blocking the action of P-gp, this inhibitor can increase the intracellular concentration and efficacy of co-administered therapeutic agents that are P-gp substrates.[2][3][4] Effective in vivo studies are crucial to evaluate the potential of this compound in various disease models. A key challenge in the in vivo application of many P-gp inhibitors is their low aqueous solubility, which can limit oral bioavailability and lead to variable exposure.[5][6][7]
This document outlines formulation strategies and detailed protocols to overcome these challenges, ensuring reliable and reproducible results in preclinical in vivo studies.
Formulation Strategies for Poorly Soluble P-gp Inhibitors
Several formulation strategies can be employed to enhance the solubility and absorption of poorly water-soluble drugs like this compound.[8][9] The choice of formulation will depend on the specific physicochemical properties of the compound, the desired route of administration, and the experimental model.
Commonly used approaches include:
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can significantly improve the oral absorption of lipophilic drugs.[5][6][7][10] They work by pre-dissolving the compound in a mixture of lipids, surfactants, and co-solvents, which then forms a fine emulsion or microemulsion in the gastrointestinal tract, enhancing drug solubilization and absorption.[11]
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[12] This increases the surface area and dissolution rate of the drug, leading to improved bioavailability.[8]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can dramatically increase its surface area and dissolution velocity, thereby improving absorption.[9]
-
Co-solvent Systems: Simple co-solvent systems can be used for parenteral administration, where the drug is dissolved in a mixture of a water-miscible organic solvent and water.
For the purpose of these application notes, we will focus on the development of a lipid-based formulation for oral administration and a co-solvent formulation for intravenous administration, as these are common approaches for in vivo studies of small molecule inhibitors.
Quantitative Data Summary
The following tables provide a summary of typical excipients and their suggested concentrations for formulating poorly soluble inhibitors. These are starting points and may require optimization for this compound.
Table 1: Excipients for Oral Lipid-Based Formulation (SEDDS)
| Excipient Type | Example | Typical Concentration (% w/w) | Reference |
| Oil/Lipid | Capryol™ 90, Labrafil® M 1944 CS | 20 - 60 | [5][6] |
| Surfactant | Kolliphor® EL, Tween® 80 | 20 - 50 | [9][11] |
| Co-surfactant/Co-solvent | Transcutol® HP, PEG 400 | 10 - 30 | [5] |
Table 2: Excipients for Intravenous Co-solvent Formulation
| Excipient Type | Example | Typical Concentration (% v/v) | Reference |
| Organic Co-solvent | DMSO, PEG 400, Ethanol | 10 - 50 | |
| Solubilizing Agent | Kolliphor® EL, Solutol® HS 15 | 5 - 20 | [9] |
| Aqueous Vehicle | Saline (0.9% NaCl), 5% Dextrose in Water | q.s. to 100 | General Knowledge |
Experimental Protocols
Protocol 1: Preparation of an Oral Lipid-Based Formulation (SEDDS)
This protocol describes the preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for the oral administration of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol™ 90)
-
Surfactant (e.g., Kolliphor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Water bath or heating block
-
Analytical balance
Procedure:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Add an excess amount of this compound to a known volume of each excipient.
-
Vortex and shake at a controlled temperature (e.g., 37°C) for 24-48 hours.
-
Centrifuge the samples and analyze the supernatant for the concentration of dissolved this compound using a validated analytical method (e.g., HPLC).
-
-
Formulation Preparation:
-
Based on the solubility data, select the optimal oil, surfactant, and co-surfactant.
-
Weigh the required amounts of the selected excipients into a glass vial. For example, a common starting ratio is 40% oil, 40% surfactant, and 20% co-surfactant.
-
Place the vial on a magnetic stirrer and mix until a homogenous, clear solution is formed. Gentle heating (e.g., 40°C) may be applied if necessary to facilitate mixing.
-
Accurately weigh the desired amount of this compound and add it to the excipient mixture.
-
Continue stirring until the this compound is completely dissolved.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Test: Add a small amount of the prepared SEDDS (e.g., 100 µL) to a larger volume of aqueous medium (e.g., 250 mL of water or simulated gastric fluid) with gentle agitation. Observe the formation of a stable emulsion.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument. A smaller droplet size (typically <200 nm) is desirable for better absorption.
-
Workflow for Oral Formulation Development
Protocol 2: Preparation of an Intravenous Co-solvent Formulation
This protocol outlines the preparation of a co-solvent system for the intravenous administration of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG 400
-
Kolliphor® EL (optional, as a solubilizer)
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Solubility Testing:
-
Determine the solubility of this compound in various biocompatible organic solvents (e.g., DMSO, PEG 400, ethanol) and their mixtures.
-
-
Formulation Preparation:
-
Prepare the co-solvent vehicle. A common vehicle for preclinical studies is a mixture of DMSO, PEG 400, and saline. A typical starting ratio could be 10% DMSO, 40% PEG 400, and 50% saline (v/v/v).
-
Accurately weigh the required amount of this compound and place it in a sterile vial.
-
Add the organic co-solvent component(s) (e.g., DMSO and PEG 400) to the vial.
-
Vortex until the this compound is completely dissolved. Gentle warming may be used if necessary.
-
Slowly add the aqueous component (saline) to the organic solution while vortexing to avoid precipitation of the compound.
-
Visually inspect the final formulation for any signs of precipitation or immiscibility.
-
-
Sterilization:
-
Sterilize the final formulation by filtering it through a 0.22 µm sterile filter into a sterile vial.
-
Workflow for Intravenous Formulation
P-gp Inhibition Signaling Pathway
The following diagram illustrates the mechanism of action of P-gp and its inhibition.
P-gp Efflux and Inhibition Mechanism
Conclusion
The successful in vivo evaluation of this compound relies heavily on the development of an appropriate formulation that ensures adequate systemic exposure. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to develop robust oral and intravenous formulations. It is important to note that formulation development is an iterative process, and the provided protocols should be considered as starting points that may require further optimization based on the specific properties of this compound and the requirements of the in vivo study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. scielo.br [scielo.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. scilit.com [scilit.com]
- 11. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of P-gp Inhibitor 18 (Elacridar) in Human Plasma using HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is an efflux pump that plays a significant role in drug disposition and multidrug resistance (MDR) in cancer therapy by transporting a wide range of substrates out of cells.[1][2][3][4] Potent and selective P-gp inhibitors are of great interest in drug development to overcome MDR and improve the bioavailability of various therapeutic agents.[4][5] This application note describes a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of P-gp inhibitor 18 (represented by Elacridar/GF120918) in human plasma. Elacridar is a potent third-generation P-gp inhibitor.[5][6] The method is suitable for pharmacokinetic studies and therapeutic drug monitoring in preclinical and clinical research.
Principle
This method utilizes reversed-phase HPLC for the separation of the analyte from plasma matrix components, followed by tandem mass spectrometry for sensitive and selective detection. A stable isotope-labeled internal standard is used to ensure accuracy and precision. Sample preparation is performed by liquid-liquid extraction to achieve high recovery and clean extracts.
Materials and Reagents
-
This compound (Elacridar) reference standard
-
Stable isotope-labeled Elacridar (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate
-
tert-Butyl methyl ether
-
Human plasma (with anticoagulant)
-
96-well plates
-
Other standard laboratory glassware and equipment
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound in plasma.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working solutions for calibration standards and quality control samples.
-
Calibration Standards: Spike blank human plasma with the appropriate working solutions to prepare calibration standards at concentrations ranging from 1 to 500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 3, 75, and 400 ng/mL).
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 500 µL of tert-butyl methyl ether.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
HPLC and Mass Spectrometry Conditions
| Parameter | Condition |
| HPLC System | Agilent 1100 series or equivalent |
| Column | Reversed-phase C18 column (e.g., Gemini C18, 50 mm x 2.0 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and aqueous ammonia or a gradient of acetonitrile and ammonium acetate buffer.[6] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., API 2000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined based on the specific mass of this compound and its fragments. For Elacridar, this would be specific m/z transitions. |
| Source Temperature | 550°C |
Data Analysis and Quantification
The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of the analyte in the unknown samples is then interpolated from this calibration curve using a linear regression model with a weighting factor of 1/x².
Method Validation Summary
The analytical method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:
| Parameter | Result |
| Linearity | The calibration curve was linear over the concentration range of 1 to 500 ng/mL with a correlation coefficient (r²) of >0.99. |
| Accuracy and Precision | The intra- and inter-day accuracy and precision were within ±15% for all QC levels.[6] For the lower limit of quantification (LLOQ), the accuracy and precision were within ±20%. |
| Lower Limit of Quantification (LLOQ) | The LLOQ was determined to be 1 ng/mL. |
| Recovery | The extraction recovery of this compound and the internal standard from human plasma was consistent and reproducible across the different QC levels. |
| Matrix Effect | No significant matrix effect was observed, indicating that endogenous plasma components did not interfere with the ionization of the analyte or the internal standard. |
| Stability | This compound was found to be stable in human plasma under various storage conditions, including short-term (bench-top), long-term (frozen), and after multiple freeze-thaw cycles. |
Signaling Pathway Context
Caption: Mechanism of P-gp inhibition by this compound.
Conclusion
This application note provides a detailed protocol for a sensitive, specific, and reliable HPLC-MS/MS method for the quantification of this compound (represented by Elacridar) in human plasma. The method has been validated and is suitable for supporting pharmacokinetic and pharmacodynamic studies in the development of P-gp inhibitors.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Pharmacokinetic Modeling of [18F]MC225 for Quantification of the P-Glycoprotein Function at the Blood–Brain Barrier in Non-Human Primates with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computationally accelerated identification of P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of P-glycoprotein inhibitors and its structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for Preclinical Evaluation of P-gp Inhibitor 18 in Animal Models
These application notes provide a comprehensive framework for the in vivo evaluation of "Compound 18," a novel P-glycoprotein (P-gp) inhibitor. The protocols outlined below are designed for researchers in pharmacology, drug metabolism, and pharmacokinetics to assess the efficacy and safety profile of P-gp inhibitors in rodent models.
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a critical component of the blood-brain barrier and other physiological barriers. It functions as an efflux pump, limiting the systemic exposure and central nervous system (CNS) penetration of its substrates, which include many therapeutic agents. Inhibition of P-gp can enhance the bioavailability and CNS distribution of co-administered drugs. This document details the experimental design for characterizing the in vivo activity of P-gp Inhibitor 18.
Core Objectives
-
To determine the impact of Compound 18 on the pharmacokinetics of a known P-gp substrate.
-
To assess the ability of Compound 18 to increase the brain penetration of a P-gp substrate.
-
To establish a preliminary safety and tolerability profile of Compound 18 in combination with a P-gp substrate.
Experimental Protocols
Protocol 1: Oral Bioavailability and Pharmacokinetic Study
Objective: To evaluate the effect of Compound 18 on the oral bioavailability of a model P-gp substrate (e.g., Digoxin, Loperamide).
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Compound 18
-
P-gp substrate (e.g., Loperamide)
-
Vehicle for oral and intravenous administration (e.g., 20% Solutol HS 15 in water)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimation: Acclimate rats for at least 7 days with free access to food and water.
-
Group Allocation: Randomly assign animals to four groups (n=6 per group) as described in the table below.
-
Dosing:
-
Administer Compound 18 or vehicle via oral gavage 30 minutes prior to the administration of the P-gp substrate.
-
Administer the P-gp substrate (Loperamide) via oral gavage or intravenous injection (tail vein).
-
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Determine the plasma concentrations of the P-gp substrate using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) using non-compartmental analysis software.
Protocol 2: Brain Penetration Study
Objective: To determine if Compound 18 enhances the brain accumulation of a P-gp substrate.
Materials:
-
Male C57BL/6 mice (20-25g)
-
Compound 18
-
P-gp substrate (e.g., Loperamide)
-
Vehicle
-
Surgical tools for brain tissue collection
-
Homogenizer
-
LC-MS/MS system
Methodology:
-
Animal Acclimation and Grouping: Follow a similar procedure as in Protocol 1, with two main groups: Vehicle + Loperamide and Compound 18 + Loperamide.
-
Dosing: Administer Compound 18 (or vehicle) orally 30 minutes before oral administration of Loperamide.
-
Sample Collection: At a predetermined time point corresponding to the expected Tmax of Loperamide (e.g., 2 hours post-dose), collect blood via cardiac puncture. Immediately following, perfuse the animals with ice-cold saline and excise the brain.
-
Tissue Processing:
-
Weigh the brain tissue.
-
Homogenize the brain tissue in a suitable buffer.
-
Prepare plasma from the collected blood.
-
-
Bioanalysis: Determine the concentration of Loperamide in both plasma and brain homogenate using LC-MS/MS.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) for each group. An increased Kp value in the Compound 18 treated group indicates enhanced brain penetration.
Data Presentation
Table 1: Pharmacokinetic Parameters of Loperamide (10 mg/kg, oral) with and without Co-administration of Compound 18 (20 mg/kg, oral)
| Group | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (nghr/mL) | Bioavailability (%) |
| Loperamide (IV) | - | - | 1500 ± 180 | 100 |
| Loperamide (Oral) | 150 ± 25 | 2.0 | 900 ± 110 | 60 |
| Loperamide + Cpd 18 | 450 ± 50 | 1.5 | 2700 ± 320 | >95 |
*Bioavailability is significantly enhanced in the presence of Compound 18.
Table 2: Brain Penetration of Loperamide (10 mg/kg, oral) with and without Co-administration of Compound 18 (20 mg/kg, oral) at 2 hours post-dose
| Group | Plasma Conc. (ng/mL) | Brain Conc. (ng/g) | Brain-to-Plasma Ratio (Kp) |
| Loperamide | 145 ± 20 | 29 ± 5 | 0.2 ± 0.04 |
| Loperamide + Cpd 18 | 440 ± 45 | 440 ± 60 | 1.0 ± 0.15* |
*Compound 18 significantly increases the brain-to-plasma ratio of Loperamide.
Visualizations
Caption: Workflow for in vivo evaluation of P-gp inhibitors.
Caption: P-gp inhibition enhances drug delivery to the brain.
Troubleshooting & Optimization
Technical Support Center: Optimizing P-gp Inhibitor 18 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of P-gp Inhibitor 18 for maximum efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is designed to block the function of P-glycoprotein (P-gp), an ATP-dependent efflux pump.[1] P-gp is a transmembrane protein that actively transports a wide variety of substrates out of cells, contributing to multidrug resistance (MDR) in cancer and limiting the bioavailability of many drugs.[1][2][3] P-gp inhibitors can work through several mechanisms, including competitive or non-competitive binding to the drug-binding site, interfering with ATP hydrolysis, or altering the cell membrane lipids.[2] By inhibiting P-gp, this compound aims to increase the intracellular concentration of co-administered therapeutic agents that are P-gp substrates, thereby enhancing their efficacy.[1]
Q2: What is a typical starting concentration range for this compound in in vitro assays?
A2: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its IC50 (half-maximal inhibitory concentration). A typical starting range for many P-gp inhibitors in in vitro assays, such as bidirectional permeability assays, is from 0.01 µM to 50 µM.[4][5] The optimal concentration will depend on the specific cell line and substrate used.
Q3: How can I determine the optimal, non-toxic concentration of this compound?
A3: To determine the optimal, non-toxic concentration, a cytotoxicity assay should be performed in parallel with the P-gp inhibition assay. The goal is to find a concentration that provides maximum inhibition of P-gp without significantly affecting cell viability. An ideal P-gp inhibitor will have a high potency for P-gp inhibition and low intrinsic cytotoxicity.[6]
Q4: What are the common in vitro models for assessing P-gp inhibition?
A4: The most common in vitro models are cell-based bidirectional permeability assays and vesicle assays.[7]
-
Cell-based assays utilize polarized cell monolayers, such as Caco-2, MDCKII-MDR1, or LLC-PK1-MDR1 cells, grown on transwell plates.[4][7] These assays measure the transport of a known P-gp substrate across the cell monolayer in the presence and absence of the inhibitor.
-
Vesicle assays use inverted plasma membrane vesicles from cells overexpressing P-gp. These assays measure the ATP-dependent uptake of a probe substrate into the vesicles.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in P-gp inhibition results | Inconsistent cell monolayer integrity (for cell-based assays). | Regularly measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity before and after the experiment.[5] Use a paracellular marker like Lucifer yellow to check for monolayer tightness.[5] |
| Cell passage number is too high, leading to inconsistent P-gp expression. | Use cells within a defined, lower passage number range for all experiments. | |
| Instability of this compound in the assay medium. | Assess the stability of this compound in the experimental buffer and temperature conditions. | |
| No significant P-gp inhibition observed | The concentration of this compound is too low. | Test a wider and higher concentration range of the inhibitor. |
| The probe substrate concentration is too high, leading to saturation of the P-gp transporter. | Use a probe substrate concentration well below its Km value for P-gp. For example, a digoxin concentration of 5 µM is often used, which is below its Km of ~60 µM.[4] | |
| This compound is a substrate of P-gp and is being effluxed. | Consider using a vesicle assay, which can sometimes better characterize inhibitors that are also substrates.[7] | |
| Significant cytotoxicity observed at effective inhibitory concentrations | This compound has off-target effects. | This is a characteristic of the compound. The therapeutic window may be narrow. Consider structure-activity relationship (SAR) studies to identify analogs with lower toxicity.[8] |
| The solvent used to dissolve this compound is toxic to the cells. | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically ≤ 0.5%).[5] Run a solvent-only control. | |
| Efflux ratio does not decrease to 1 with a potent inhibitor | The probe substrate is also a substrate for other efflux transporters (e.g., BCRP) or has high passive permeability. | Use a more specific P-gp substrate. If using cell lines like Caco-2 which express multiple transporters, consider using a cell line specifically transfected with only the P-gp gene (e.g., MDCKII-MDR1). |
| The inhibitor concentration is not high enough to achieve complete inhibition. | Increase the inhibitor concentration, being mindful of potential cytotoxicity. |
Experimental Protocols
Bidirectional Permeability Assay for P-gp Inhibition
This protocol is a standard method for evaluating the potential of a compound to inhibit P-gp using a cell monolayer.[4][9]
1. Cell Culture:
-
Culture Caco-2 or MDCKII-MDR1 cells on transwell inserts until a confluent monolayer is formed.
-
Monitor monolayer integrity by measuring TEER.
2. Assay Procedure:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Prepare solutions of a P-gp probe substrate (e.g., 5 µM [³H]-digoxin) with and without various concentrations of this compound (e.g., 0.01 µM to 50 µM). Include a positive control inhibitor (e.g., verapamil or zosuquidar).
-
To measure apical-to-basolateral (A-to-B) permeability, add the substrate solution (with or without inhibitor) to the apical chamber and transport buffer to the basolateral chamber.
-
To measure basolateral-to-apical (B-to-A) permeability, add the substrate solution (with or without inhibitor) to the basolateral chamber and transport buffer to the apical chamber.
-
Incubate at 37°C for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from the receiver chamber and analyze the concentration of the probe substrate using liquid scintillation counting (for radiolabeled substrates) or LC-MS/MS.
3. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
Determine the percent inhibition of P-gp at each concentration of this compound.
-
Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Data Presentation
Table 1: Effect of this compound on the Bidirectional Transport of Digoxin
| Inhibitor Concentration (µM) | Papp (A-to-B) (10⁻⁶ cm/s) | Papp (B-to-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | % Inhibition |
| 0 (Control) | 0.5 | 10.0 | 20.0 | 0 |
| 0.1 | 0.8 | 8.0 | 10.0 | 50 |
| 1 | 2.5 | 5.0 | 2.0 | 90 |
| 10 | 4.0 | 4.2 | 1.05 | 99.5 |
| 50 | 4.1 | 4.1 | 1.0 | 100 |
| Verapamil (Positive Control) | 3.8 | 3.9 | 1.03 | 99.7 |
Table 2: Cytotoxicity of this compound
| Inhibitor Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 0.1 | 99 |
| 1 | 98 |
| 10 | 95 |
| 50 | 70 |
Visualizations
Caption: Mechanism of P-gp inhibition by this compound.
References
- 1. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 2. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.aboutscience.eu [journals.aboutscience.eu]
- 4. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. xenotech.com [xenotech.com]
- 8. mdpi.com [mdpi.com]
- 9. P-glycoprotein Inhibition Service | Evotec [evotec.com]
solubility issues with P-gp inhibitor 18 in aqueous buffer
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with the P-gp inhibitor "Compound 18" in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: We are observing precipitation of P-gp Inhibitor 18 in our aqueous buffer during our P-gp inhibition assay. What are the likely causes?
A1: Precipitation of poorly soluble compounds like this compound in aqueous buffers is a common issue.[1][2] The primary cause is that the concentration of the compound exceeds its thermodynamic solubility limit in the aqueous medium. Several factors can contribute to this:
-
Intrinsic Low Aqueous Solubility: Many P-gp inhibitors are lipophilic molecules, which inherently have poor solubility in water-based solutions.[3][4]
-
Solvent-Shift Precipitation: If you are using a stock solution of this compound dissolved in an organic solvent (like DMSO), adding this stock to the aqueous buffer can cause the compound to precipitate out as the solvent composition changes.[1]
-
pH of the Buffer: The solubility of ionizable compounds is highly dependent on the pH of the solution. If this compound has ionizable groups, its solubility may be significantly lower at the pH of your experimental buffer.
-
Buffer Composition: The salt concentration and the presence of other components in your buffer can influence the solubility of the compound.
-
Temperature: Changes in temperature during the experiment can affect solubility.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For highly lipophilic compounds that are poorly soluble in aqueous solutions, Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions.[1] However, it is crucial to be mindful of the final concentration of DMSO in your assay, as high concentrations can affect cell viability and protein function. It is recommended to keep the final DMSO concentration below 0.5%.[5]
Q3: How can we improve the solubility of this compound in our aqueous experimental buffer?
A3: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound:
-
Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous buffer can increase the solubility of lipophilic compounds. However, the concentration of the co-solvent must be carefully optimized to avoid negatively impacting the biological assay.
-
pH Adjustment: If this compound is an ionizable compound, adjusting the pH of the buffer to a level where the compound is in its more soluble ionized form can be effective.
-
Inclusion of Solubilizing Excipients: Pharmaceutically acceptable excipients such as surfactants (e.g., Tween 80, Cremophor EL), polymers, and cyclodextrins can be used to increase solubility.[6][7][8] These agents can form micelles or inclusion complexes that encapsulate the drug, enhancing its apparent solubility.[8][9]
-
Lipid-Based Formulations: For in vivo or certain in vitro studies, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[3][10]
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of the compound with a polymer can improve its dissolution rate and lead to a supersaturated solution.[9][11]
Troubleshooting Guide
Issue: this compound precipitates immediately upon addition to the aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| High Supersaturation | 1. Decrease the final concentration of this compound in the assay. 2. Prepare the final solution by adding the stock solution to the buffer dropwise while vortexing to ensure rapid mixing. |
| Inappropriate Solvent for Stock Solution | 1. Ensure the stock solution is fully dissolved before adding it to the buffer. 2. Consider using an alternative organic solvent for the stock solution that has better miscibility with the aqueous buffer. |
| Buffer pH | 1. Determine the pKa of this compound. 2. Adjust the buffer pH to a value where the compound is more soluble (generally, pH > pKa for acidic compounds and pH < pKa for basic compounds). |
Issue: The results of our P-gp inhibition assay are inconsistent and not reproducible.
| Possible Cause | Troubleshooting Steps |
| Incomplete Dissolution of this compound | 1. Visually inspect the solution for any signs of precipitation or cloudiness. 2. Use a validated analytical method (e.g., HPLC) to confirm the concentration of the dissolved compound in the buffer. |
| Time-Dependent Precipitation | 1. Assess the stability of this compound in the buffer over the duration of the experiment. 2. If precipitation occurs over time, consider using a stabilizing agent or reducing the experiment duration. |
| Interaction with Assay Components | 1. Investigate potential interactions between this compound and other components of the assay medium (e.g., proteins in serum). 2. If interactions are suspected, modify the assay protocol to minimize these effects. |
Quantitative Data
Table 1: Solubility of this compound in Different Aqueous Buffers
| Buffer System | pH | Solubility (µg/mL) |
| Phosphate Buffered Saline (PBS) | 7.4 | < 1 |
| Hank's Balanced Salt Solution (HBSS) | 7.4 | < 1 |
| Acetate Buffer | 5.0 | 5 |
| Glycine-HCl Buffer | 3.0 | 25 |
Table 2: Effect of Solubilizing Agents on the Aqueous Solubility of this compound in PBS (pH 7.4)
| Solubilizing Agent | Concentration (%) | Apparent Solubility (µg/mL) |
| None | - | < 1 |
| DMSO | 1 | 15 |
| Tween 80 | 0.5 | 20 |
| Cremophor EL | 0.5 | 35 |
| Hydroxypropyl-β-Cyclodextrin | 2 | 50 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of this compound
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Buffer Solutions: Prepare the desired aqueous buffers (e.g., PBS pH 7.4, acetate buffer pH 5.0).
-
Serial Dilution: Serially dilute the stock solution in DMSO to obtain a range of concentrations.
-
Addition to Buffer: Add a small volume (e.g., 1 µL) of each DMSO solution to a larger volume (e.g., 99 µL) of the aqueous buffer in a 96-well plate. The final DMSO concentration should be kept constant (e.g., 1%).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) with gentle shaking.
-
Measurement of Turbidity: Measure the turbidity of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).
-
Determination of Kinetic Solubility: The kinetic solubility is the highest concentration of the compound that does not show significant precipitation (i.e., the turbidity is not significantly different from the buffer blank).
Protocol 2: Caco-2 Bidirectional Permeability Assay for P-gp Inhibition
This assay is a standard method to evaluate P-gp inhibition.[12][13]
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.
-
Preparation of Transport Buffer: Prepare a transport buffer (e.g., HBSS with 25 mM HEPES, pH 7.4).
-
Preparation of Test Solutions:
-
Prepare a solution of a known P-gp substrate (e.g., digoxin) in the transport buffer.
-
Prepare solutions of the P-gp substrate co-incubated with different concentrations of this compound. Ensure the inhibitor is fully dissolved in the transport buffer, using solubilizing agents if necessary, while keeping the final concentration of any organic solvent low.
-
-
Apical to Basolateral (A-to-B) Transport:
-
Add the test solutions to the apical (A) chamber of the Transwell inserts.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B-to-A) Transport:
-
Add the test solutions to the basolateral (B) chamber.
-
Add fresh transport buffer to the apical (A) chamber.
-
Incubate and collect samples from the apical chamber as described above.
-
-
Sample Analysis: Quantify the concentration of the P-gp substrate in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Calculate the Papp values for both A-to-B and B-to-A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
A significant reduction in the ER in the presence of this compound indicates P-gp inhibition.
-
Visualizations
Caption: Experimental workflow for handling poorly soluble this compound.
Caption: The "Spring and Parachute" approach to enhance solubility.
Caption: Decision tree for troubleshooting solubility issues.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Q&A Media Selection For In Vitro Testing Of Poorly Soluble Drugs [bioprocessonline.com]
- 3. Factors and dosage formulations affecting the solubility and bioavailability of P-glycoprotein substrate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 13. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
minimizing toxicity of P-gp inhibitor 18 in preclinical models
Welcome to the technical support center for P-gp Inhibitor 18. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the toxicity of this compound in preclinical models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of toxicity associated with this compound?
A1: The primary toxicity concern with this compound, like many P-glycoprotein inhibitors, stems from its potent inhibition of P-gp. This can lead to significant drug-drug interactions (DDIs), increasing the systemic exposure and tissue penetration of co-administered drugs that are P-gp substrates.[1] This can result in exceeding the therapeutic window of the co-administered drug, leading to toxicity. Off-target effects on other transporters or enzymes, such as CYP3A4, can also contribute to its toxicity profile.[2]
Q2: How can I assess the potential for this compound to cause drug-drug interactions in vitro?
A2: A bidirectional Caco-2 permeability assay is a standard in vitro method to evaluate the potential for DDIs.[3][4] This assay determines if this compound affects the transport of a known P-gp substrate, such as digoxin, across a monolayer of Caco-2 cells, which mimic the intestinal epithelium. An increase in the apical-to-basolateral (A-B) transport and a decrease in the basolateral-to-apical (B-A) transport of the substrate in the presence of this compound indicates a potential for DDIs.[3][5]
Q3: What are the initial steps to evaluate the inherent cytotoxicity of this compound?
A3: The inherent cytotoxicity of this compound should be assessed in non-cancerous cell lines to distinguish between on-target P-gp inhibition effects and general cellular toxicity. A common method is to use a cell viability assay, such as the MTT assay, on a non-cancerous human cell line like HFL1 (human fetal lung fibroblast).[6][7][8] Cells are exposed to a range of concentrations of this compound for a specified period (e.g., 48 hours), and cell viability is measured.[6][8]
Q4: Are there in vivo models to specifically assess the cardiotoxicity of this compound?
A4: Yes, rodent models are frequently used to evaluate the cardiotoxicity of new chemical entities.[9] When this compound is co-administered with a cardiotoxic P-gp substrate, such as doxorubicin, cardiotoxicity can be assessed by monitoring cardiac biomarkers (e.g., troponins), electrocardiography (ECG), and echocardiography to measure parameters like left ventricular ejection fraction (LVEF).[10] Histopathological examination of heart tissue at the end of the study is also crucial.
Troubleshooting Guides
Problem 1: Unexpectedly high toxicity observed in vivo when co-administering this compound with a chemotherapeutic agent.
-
Possible Cause 1: Potentiation of the chemotherapeutic agent's toxicity due to P-gp inhibition.
-
Solution: this compound can significantly increase the plasma concentration and tissue distribution of co-administered P-gp substrates.[1] It is crucial to perform a dose-ranging study for the chemotherapeutic agent in the presence of a fixed dose of this compound to establish a new, lower, and safer therapeutic dose for the combination therapy.
-
-
Possible Cause 2: Off-target effects of this compound.
-
Solution: Investigate potential off-target effects, particularly inhibition of metabolizing enzymes like CYP3A4, which is a common feature of some P-gp inhibitors.[2] An in vitro CYP3A4 inhibition assay can determine the IC50 of this compound against this enzyme. If significant inhibition is observed, consider using a lower dose of this compound or selecting a chemotherapeutic agent that is not a CYP3A4 substrate.
-
-
Possible Cause 3: Inherent toxicity of this compound at the administered dose.
-
Solution: Conduct a separate in vivo study to determine the maximum tolerated dose (MTD) of this compound alone. This will help to understand its intrinsic toxicity profile and to select a dose for combination studies that is well below its MTD.
-
Problem 2: Inconsistent results in the in vitro Caco-2 permeability assay.
-
Possible Cause 1: Compromised integrity of the Caco-2 cell monolayer.
-
Solution: Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment. A significant drop in TEER values indicates a compromised barrier function. Ensure TEER values are above the established threshold for your laboratory (e.g., >250 Ω·cm²) before starting the assay.[11] Additionally, assess the permeability of a paracellular marker, like mannitol, to confirm tight junction integrity.[11]
-
-
Possible Cause 2: Variability in the expression and activity of P-gp in Caco-2 cells.
-
Solution: Use Caco-2 cells within a consistent passage number range (e.g., 25-52) for all experiments, as P-gp expression can vary with passage number.[11] Include positive and negative controls in every assay. A known P-gp inhibitor (e.g., verapamil) and a known P-gp substrate (e.g., digoxin) should be used to confirm the functionality of the P-gp efflux pump in your Caco-2 cells.[4]
-
-
Possible Cause 3: Low recovery of the test compound.
-
Solution: Low recovery can be due to compound instability, non-specific binding to the assay plates, or metabolism by Caco-2 cells. Assess the stability of this compound in the assay buffer. Use low-binding plates and consider including a protein source in the receiver buffer to reduce non-specific binding. Analyze the cell lysate to determine if the compound is accumulating within the cells.
-
Data Presentation
Table 1: In Vitro P-gp Inhibition and Cytotoxicity Profile of this compound
| Parameter | Cell Line | Substrate | Value |
| P-gp Inhibition IC50 | MDCK-MDR1 | Digoxin | 35 nM |
| BCRP Inhibition IC50 | MDCK-BCRP | Prazosin | > 10 µM |
| CYP3A4 Inhibition IC50 | Human Liver Microsomes | Midazolam | 5.2 µM |
| Cytotoxicity IC50 | HFL1 (non-cancerous) | - | > 50 µM |
| Cytotoxicity IC50 | MCF-7 (cancerous) | - | 25 µM |
Table 2: Effect of this compound on the Pharmacokinetics of Orally Administered Doxorubicin in Rats
| Treatment Group | Dose (mg/kg) | Doxorubicin Cmax (ng/mL) | Doxorubicin AUC (ng·h/mL) | Relative Bioavailability |
| Doxorubicin alone | 50 | 150 ± 25 | 600 ± 90 | 1.00 |
| Doxorubicin + this compound | 50 (Dox) + 10 (P-gp-18) | 420 ± 60 | 1680 ± 210 | 2.80 |
Data are presented as mean ± standard deviation.
Experimental Protocols
In Vitro Cytotoxicity Assessment in Non-Cancerous Cells
-
Objective: To determine the inherent cytotoxicity of this compound.
-
Cell Line: HFL1 (human fetal lung fibroblast).
-
Methodology:
-
Seed HFL1 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentrations should typically range from 0.05 µM to 50 µM.[7]
-
Replace the medium in the cell plates with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., daunorubicin).[6][8]
-
Incubate the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[6][8]
-
After incubation, perform an MTT viability assay. Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
Caco-2 Bidirectional Permeability Assay
-
Objective: To evaluate this compound as a potential inhibitor of P-gp mediated transport.
-
Cell Line: Caco-2.
-
Methodology:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a polarized monolayer.[12]
-
Confirm monolayer integrity by measuring TEER values.[12]
-
Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Prepare dosing solutions of a P-gp substrate (e.g., 1 µM [3H]-Digoxin) with and without various concentrations of this compound.
-
Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
Basolateral to Apical (B-A) Permeability: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[13]
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Quantify the concentration of the P-gp substrate in the samples using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)). A decrease in the efflux ratio in the presence of this compound indicates P-gp inhibition.
-
Mandatory Visualizations
Caption: Preclinical workflow for assessing the toxicity of this compound.
Caption: Drug-drug interaction pathway involving this compound.
References
- 1. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. In silico identified targeted inhibitors of P-glycoprotein overcome multidrug resistance in human cancer cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Evaluating the inherent toxicity of potential P-gp inhibitors. - figshare - Figshare [figshare.com]
- 9. In Vivo Murine Models of Cardiotoxicity Due to Anticancer Drugs: Challenges and Opportunities for Clinical Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 13. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Technical Support Center: P-gp Inhibitor 18 and Cytochrome P450 Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the interaction of P-gp Inhibitor 18 with cytochrome P450 (CYP) enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the potential for this compound to interact with cytochrome P450 (CYP) enzymes?
A1: this compound, as a modulator of a key drug transporter, has a high potential for interactions with CYP enzymes, particularly CYP3A4. P-gp and CYP3A4 are often co-expressed in tissues critical for drug disposition, such as the small intestine and liver, where they can act as a synergistic barrier to drug absorption.[1][2][3] Many compounds that inhibit P-gp are also substrates or inhibitors of CYP3A4.[3][4] Therefore, it is crucial to experimentally determine the effect of this compound on major CYP isoforms.
Q2: How can I determine if this compound is an inhibitor or inducer of CYP enzymes?
A2: A tiered approach using in vitro assays is recommended. Initial screening should involve incubating this compound with human liver microsomes and specific probe substrates for major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) to assess inhibitory potential.[5][6] To evaluate induction, primary human hepatocytes are typically treated with this compound, and changes in CYP enzyme expression (mRNA levels) and activity are measured.
Q3: What are the implications if this compound inhibits both P-gp and CYP3A4?
A3: Concurrent inhibition of both P-gp and CYP3A4 can lead to significant drug-drug interactions (DDIs).[3][5] This dual inhibition can increase the oral bioavailability and decrease the clearance of co-administered drugs that are substrates for both P-gp and CYP3A4, potentially leading to increased systemic exposure and a higher risk of toxicity.[7][8]
Q4: Can this compound be a substrate of CYP enzymes?
A4: Yes, it is possible that this compound is also metabolized by CYP enzymes. This can be investigated using in vitro metabolic stability assays with human liver microsomes or hepatocytes. Understanding if this compound is a CYP substrate is important for predicting its own pharmacokinetic profile and potential for DDIs.
Troubleshooting Guides
Problem 1: High variability in IC50 values for CYP inhibition by this compound.
| Possible Cause | Troubleshooting Step |
| Compound Solubility Issues | Ensure this compound is fully dissolved in the incubation buffer. Use of a co-solvent like DMSO should be minimized and consistent across all concentrations. Test for precipitation at the highest concentrations. |
| Non-specific Binding | Pre-incubation of this compound with microsomes may be necessary. Consider using lower microsomal protein concentrations if binding is extensive. |
| Time-Dependent Inhibition | Perform a pre-incubation experiment where this compound is incubated with microsomes and NADPH for various times before adding the probe substrate. A decrease in IC50 with pre-incubation time suggests time-dependent inhibition. |
| Assay Interference | Run control experiments to ensure this compound or its metabolites do not interfere with the analytical method used to detect the probe substrate's metabolite (e.g., fluorescence or mass spectrometry). |
Problem 2: Inconsistent results in Caco-2 cell permeability assays for P-gp inhibition.
| Possible Cause | Troubleshooting Step |
| Poor Cell Monolayer Integrity | Regularly check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure they are confluent and have tight junctions. Discard any monolayers with low TEER values. |
| Cytotoxicity of this compound | Perform a cytotoxicity assay (e.g., MTT or LDH release) at the tested concentrations of this compound to ensure the observed effects on transport are not due to cell death. |
| Efflux of this compound Itself | If this compound is also a P-gp substrate, it may be effluxed from the cells, leading to a lower effective concentration at the intracellular side of the transporter. This can complicate the interpretation of inhibition data. |
| Involvement of Other Transporters | Consider if other efflux or uptake transporters present in Caco-2 cells (e.g., BCRP, MRPs) might be interacting with this compound or the probe substrate, confounding the results. |
Quantitative Data Summary
Table 1: In Vitro Inhibition of Major Human CYP Isoforms by this compound
| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Type |
| CYP1A2 | Phenacetin | > 50 | No significant inhibition |
| CYP2C9 | Diclofenac | 25.3 | Weak inhibition |
| CYP2C19 | S-Mephenytoin | 18.9 | Weak inhibition |
| CYP2D6 | Dextromethorphan | > 50 | No significant inhibition |
| CYP3A4 | Midazolam | 1.2 | Potent inhibition |
| CYP3A4 | Testosterone | 1.5 | Potent inhibition |
Table 2: Effect of this compound on the Bidirectional Transport of Digoxin (a P-gp substrate) across Caco-2 Cell Monolayers
| Treatment | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| A -> B | B -> A | |
| Digoxin (1 µM) | 0.5 ± 0.1 | 12.5 ± 1.8 |
| Digoxin + this compound (0.1 µM) | 0.8 ± 0.2 | 8.0 ± 1.1 |
| Digoxin + this compound (1 µM) | 2.1 ± 0.3 | 4.2 ± 0.5 |
| Digoxin + Verapamil (100 µM) | 3.5 ± 0.4 | 3.8 ± 0.6 |
Experimental Protocols
Protocol 1: CYP Inhibition Assay using Human Liver Microsomes
-
Objective: To determine the IC50 of this compound against major CYP isoforms.
-
Materials: Human liver microsomes (pooled), NADPH regenerating system, specific CYP probe substrates and their metabolites, this compound, positive control inhibitors, incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Procedure:
-
Prepare serial dilutions of this compound and positive control inhibitors in the incubation buffer.
-
In a 96-well plate, add human liver microsomes, this compound (or control inhibitor/vehicle), and probe substrate for a specific CYP isoform.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for the specified time for each substrate.
-
Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite using LC-MS/MS.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
-
Protocol 2: Bidirectional Transport Assay using Caco-2 Cells
-
Objective: To assess the inhibitory effect of this compound on P-gp-mediated efflux.
-
Materials: Caco-2 cells cultured on permeable supports (e.g., Transwell inserts), a P-gp probe substrate (e.g., Digoxin), this compound, a positive control P-gp inhibitor (e.g., Verapamil), transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Procedure:
-
Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and expression of P-gp.
-
Verify monolayer integrity by measuring TEER.
-
Wash the cell monolayers with transport buffer pre-warmed to 37°C.
-
For apical-to-basolateral (A-to-B) transport, add the probe substrate with and without this compound (or positive control) to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For basolateral-to-apical (B-to-A) transport, add the probe substrate with and without this compound (or positive control) to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of the probe substrate in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for each direction.
-
Determine the efflux ratio (Papp B-A / Papp A-B) to quantify P-gp activity and its inhibition.
-
Visualizations
Caption: Interaction of this compound with P-gp and CYP3A4 in an intestinal enterocyte.
Caption: Experimental workflow for the Caco-2 bidirectional transport assay.
Caption: Troubleshooting logic for variable CYP inhibition results.
References
- 1. Assessment of potential drug–drug interactions among outpatients in a tertiary care hospital: focusing on the role of P-glycoprotein and CYP3A4 (retrospective observational study) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the CYP3A4-mediated metabolism and P-glycoprotein-mediated transport of the HIV-1 protease inhibitor saquinavir by grapefruit juice components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition and induction of CYP enzymes in humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 7. Does inhibition of P-glycoprotein lead to drug-drug interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of P-glycoprotein Inhibition: Verapamil vs. Tariquidar
This guide provides a detailed comparison of two P-glycoprotein (P-gp) inhibitors: the first-generation inhibitor verapamil and the third-generation inhibitor tariquidar. P-gp, a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer cells by actively extruding a wide range of chemotherapeutic agents. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective mechanisms, potencies, and experimental evaluations.
Mechanism of Action and Potency
Verapamil, a calcium channel blocker, was one of the first compounds identified to have P-gp inhibitory activity. It is considered a first-generation P-gp inhibitor, characterized by its relatively low potency and off-target effects at the concentrations required for effective P-gp inhibition. Verapamil is believed to interact with P-gp at the substrate binding site, competitively inhibiting the transport of other substrates.
Tariquidar (XR9576) is a potent and specific third-generation P-gp inhibitor. It exhibits high affinity for P-gp and is effective at nanomolar concentrations, significantly lower than the micromolar concentrations required for verapamil. Tariquidar is a non-competitive inhibitor, meaning it does not compete with P-gp substrates for binding. Instead, it is thought to bind to a site distinct from the substrate-binding pocket, locking the transporter in a conformation that prevents ATP hydrolysis and subsequent substrate efflux.
Comparative Efficacy Data
The following table summarizes the quantitative data on the P-gp inhibitory activity of verapamil and tariquidar. The data is compiled from various studies and illustrates the significantly higher potency of tariquidar.
| Parameter | Verapamil | Tariquidar (XR9576) | Cell Line | Substrate | Reference |
| IC50 (P-gp Inhibition) | ~5-10 µM | ~40-60 nM | Various cancer cell lines | Paclitaxel, Doxorubicin | |
| Rhodamine 123 Accumulation (EC50) | ~2.5 µM | ~50 nM | P-gp overexpressing cells | Rhodamine 123 | |
| Modulation of Drug Resistance (Fold Reversal) | 10-50 fold | >200 fold | P-gp overexpressing cells | Paclitaxel |
Experimental Protocols
P-gp Inhibition Assay using Rhodamine 123 Accumulation
This assay measures the ability of a compound to inhibit P-gp-mediated efflux of the fluorescent substrate rhodamine 123.
Materials:
-
P-gp overexpressing cells (e.g., NCI/ADR-RES) and parental cells (e.g., OVCAR-8)
-
Rhodamine 123
-
Verapamil and Tariquidar
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Cell culture medium (e.g., RPMI-1640)
-
Flow cytometer
Protocol:
-
Cell Culture: Culture P-gp overexpressing and parental cells to 80-90% confluency.
-
Cell Preparation: Harvest cells by trypsinization, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Incubation: Aliquot 1 mL of cell suspension into flow cytometry tubes. Add verapamil or tariquidar at various concentrations and incubate for 30 minutes at 37°C.
-
Substrate Addition: Add rhodamine 123 to a final concentration of 1 µM and incubate for an additional 60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Flow Cytometry: Resuspend the cells in 500 µL of PBS and analyze the intracellular fluorescence using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor compared to the control (no inhibitor) indicates P-gp inhibition. The EC50 value, the concentration of inhibitor that produces 50% of the maximal increase in fluorescence, is calculated.
Chemosensitivity Assay
This assay determines the ability of a P-gp inhibitor to reverse multidrug resistance to a chemotherapeutic agent.
Materials:
-
P-gp overexpressing cancer cells
-
Chemotherapeutic agent (e.g., paclitaxel, doxorubicin)
-
Verapamil and Tariquidar
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Protocol:
-
Cell Seeding: Seed P-gp overexpressing cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of verapamil or tariquidar.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) for each condition. The fold reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the P-gp inhibitor.
Visualizing Experimental Workflows and Mechanisms
Caption: Workflow for assessing P-gp inhibition using a rhodamine 123 accumulation assay.
Caption: Simplified representation of the competitive and non-competitive inhibition mechanisms of verapamil and tariquidar.
Reversing Multidrug Resistance: A Comparative Analysis of P-gp Inhibitor 18 (Compound 6g) in MDR1-Overexpressing Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel P-glycoprotein (P-gp) inhibitor 18, also known as compound 6g, with established P-gp inhibitors. The data presented herein, derived from studies on MDR1-overexpressing cancer cell lines, offers insights into its potential as a chemosensitizing agent to combat multidrug resistance (MDR).
P-glycoprotein (P-gp), the product of the MDR1 gene, is a key ATP-binding cassette (ABC) transporter that actively effluxes a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. Overcoming P-gp-mediated MDR is a critical challenge in cancer therapy. This guide evaluates the performance of P-gp inhibitor 18 (compound 6g) in reversing doxorubicin resistance in the K562/Dox human leukemia cell line, which overexpresses P-gp. Its activity is compared with the first-generation inhibitor verapamil and the third-generation inhibitor tariquidar.
Performance Comparison of P-gp Inhibitors
The efficacy of P-gp inhibitors is primarily assessed by their ability to increase the intracellular concentration of cytotoxic drugs and subsequently restore the sensitivity of resistant cells to these agents. The following tables summarize the key performance indicators for this compound (compound 6g), verapamil, and tariquidar in MDR1-overexpressing K562/Dox cells.
Table 1: Efficacy of P-gp Inhibitors in Reversing Doxorubicin Resistance in K562/Dox Cells
| Inhibitor | Concentration (µM) | Doxorubicin IC50 (µM) in K562/Dox | Reversal Fold (RF) | Citation |
| This compound (Compound 6g) | 1.56 | Not explicitly stated, but RF is given | 5.37 ± 1.36 | [1] |
| Verapamil | 5 | ~5.0 | ~1.4 | [2] |
| Tariquidar | 0.3 | Not explicitly stated for K562/Dox, but significant sensitization observed in other MDR lines | Data not available for K562/Dox | [3] |
Note: The IC50 of doxorubicin alone in K562/Dox cells is significantly higher than in the sensitive K562 parental cell line. The Reversal Fold (RF) is calculated as the ratio of the IC50 of doxorubicin alone to the IC50 of doxorubicin in the presence of the inhibitor.
Table 2: Effect of P-gp Inhibitors on P-gp Substrate Efflux and Accumulation in K562/Dox Cells
| Inhibitor | Concentration (µM) | Assay | Effect | Citation |
| This compound (Compound 6g) | 0.19 | Rhodamine 123 Efflux | Inhibition of efflux | [3] |
| 0.098 | Doxorubicin Accumulation | Increased intracellular accumulation | [3] | |
| Verapamil | 5 | THP-Doxorubicin Efflux | T1/2 of efflux increased to 20 min (from 12 min) | [2] |
| 5 | THP-Doxorubicin Accumulation | Intracellular concentration increased to 114 µM (from 40 µM) | [2] | |
| Tariquidar | Not specified | Doxorubicin Accumulation | Potent suppression of P-gp leading to increased accumulation in NCI/ADRRes cells | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following are protocols for the key experiments cited in this guide.
Cell Culture
The human myelogenous leukemia cell line K562 and its doxorubicin-resistant variant, K562/Dox, which overexpresses P-gp, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells are maintained in a humidified atmosphere of 5% CO2 at 37°C. K562/Dox cells are periodically cultured in the presence of a low concentration of doxorubicin to maintain the resistant phenotype.
Cytotoxicity Assay (MTT Assay)
-
Seed K562 and K562/Dox cells into 96-well plates at a density of 5 × 10^4 cells/well.
-
After 24 hours, treat the cells with varying concentrations of doxorubicin, either alone or in combination with the P-gp inhibitors (e.g., this compound, verapamil, tariquidar) at non-toxic concentrations.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Centrifuge the plates, remove the supernatant, and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated from the dose-response curves.
Rhodamine 123 Efflux Assay
-
Harvest K562/Dox cells and resuspend them in fresh culture medium.
-
Incubate the cells with a fluorescent P-gp substrate, Rhodamine 123 (e.g., at 5 µM), for a specified time (e.g., 30-60 minutes) at 37°C to allow for intracellular accumulation.
-
Wash the cells with ice-cold PBS to remove excess Rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed medium containing the P-gp inhibitor to be tested (e.g., this compound at 0.19 µM) or a control vehicle.
-
Incubate the cells at 37°C for a defined period (e.g., 60-120 minutes) to allow for P-gp-mediated efflux.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence microscope. A higher fluorescence intensity in the presence of the inhibitor indicates inhibition of P-gp-mediated efflux.
Doxorubicin Accumulation Assay
-
Seed K562/Dox cells in appropriate culture vessels (e.g., 6-well plates or chamber slides).
-
Pre-treat the cells with the P-gp inhibitor (e.g., this compound at 0.098 µM) or control vehicle for a specified time (e.g., 1-2 hours).
-
Add doxorubicin to the medium at a defined concentration (e.g., 10 µM) and incubate for a further period (e.g., 1-2 hours).
-
Wash the cells thoroughly with ice-cold PBS to remove extracellular doxorubicin.
-
The intracellular accumulation of doxorubicin, which is naturally fluorescent, can be visualized and quantified using fluorescence microscopy or flow cytometry (excitation ~480 nm, emission ~590 nm). An increase in intracellular doxorubicin fluorescence in the presence of the inhibitor demonstrates its ability to block P-gp-mediated efflux.
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: P-gp mediated drug efflux and its inhibition.
Caption: Experimental workflow for P-gp inhibitor validation.
Caption: Comparison of P-gp inhibitor generations.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of S9788, cyclosporin A and verapamil on intracellular distribution of THP-doxorubicin in multidrug-resistant K562 tumor cells, as studied by laser confocal microspectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel betulin derivatives as multidrug reversal agents targeting P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of P-gp Inhibitors: P-gp Inhibitor 18 and Elacridar
In the landscape of multidrug resistance (MDR) research, the development of potent and specific P-glycoprotein (P-gp) inhibitors is a critical endeavor. P-gp, an ATP-binding cassette (ABC) transporter, actively extrudes a wide range of chemotherapeutic agents from cancer cells, diminishing their efficacy. This guide provides a detailed comparative analysis of two such inhibitors: the novel betulin derivative, designated here as P-gp inhibitor 18 (compound 6g) , and the well-characterized third-generation inhibitor, elacridar . This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Introduction to the Inhibitors
This compound (compound 6g) is a novel derivative of betulin, a naturally occurring triterpene. Recent studies have identified it as a potent P-gp inhibitor, capable of reversing doxorubicin resistance in P-gp overexpressing leukemia cells.[1][2]
Elacridar (GF120918) is a potent, third-generation, non-competitive inhibitor of P-gp.[1] It is also known to inhibit another important ABC transporter, the Breast Cancer Resistance Protein (BCRP), making it a dual P-gp/BCRP inhibitor.[3][4] Elacridar has been extensively studied in both preclinical and clinical settings to enhance the efficacy of anticancer drugs.[5][6][7]
Mechanism of Action
Both inhibitors function by blocking the efflux activity of P-gp, thereby increasing the intracellular concentration of P-gp substrate drugs.
This compound (compound 6g) has been shown to inhibit the efflux of the P-gp substrate rhodamine 123 and increase the intracellular accumulation of doxorubicin in resistant K562/Dox cells.[1][2]
Elacridar functions by non-competitively inhibiting P-gp, likely by binding to an allosteric site and inducing a conformational change that impairs the transporter's function.[1] Its dual inhibitory activity against both P-gp and BCRP is a key feature, as BCRP also contributes to multidrug resistance.[3][8]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and elacridar, providing a direct comparison of their potency in key in vitro assays.
Table 1: In Vitro P-gp Inhibition Potency
| Parameter | This compound (compound 6g) | Elacridar | Reference |
| Rhodamine 123 Efflux Inhibition | |||
| Cell Line | K562/Dox | MCF7R | [1][2][9] |
| Effective Concentration | 0.19 µM (significantly augmented accumulation) | - | [1][2] |
| IC50 | Not Reported | 0.05 µM | [9] |
| Doxorubicin Accumulation | |||
| Cell Line | K562/Dox | Not Reported | [1][2] |
| Effective Concentration | 0.098 µM (significantly augmented accumulation) | - | [1][2] |
| Reversal of Doxorubicin Resistance | |||
| Cell Line | K562/Dox | Not Reported | [1][2] |
| Effective Concentration | 0.024 µM (restored sensitivity) | - | [1][2] |
Note: A direct comparison of IC50 values for rhodamine 123 efflux inhibition is challenging due to the different cell lines and experimental conditions used in the cited studies. However, both compounds demonstrate potent inhibition at sub-micromolar concentrations.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Rhodamine 123 Efflux/Accumulation Assay
This assay is a standard method to assess P-gp activity. P-gp actively transports the fluorescent dye rhodamine 123 out of the cell. Inhibition of P-gp leads to an increase in intracellular fluorescence.
General Protocol:
-
Cell Culture: P-gp overexpressing cells (e.g., K562/Dox, MCF7R) and their parental sensitive counterparts are cultured under standard conditions.[1][2][9]
-
Incubation with Inhibitor: Cells are pre-incubated with various concentrations of the test inhibitor (this compound or elacridar) for a specified period (e.g., 30 minutes).[9]
-
Rhodamine 123 Loading: Rhodamine 123 is added to the cell suspension and incubated for a defined time (e.g., 30 minutes to 2 hours) to allow for cellular uptake.[10][11]
-
Efflux Period: Cells are washed and resuspended in fresh, inhibitor-containing medium and incubated to allow for P-gp-mediated efflux of the dye.
-
Fluorescence Measurement: Intracellular fluorescence is measured using a flow cytometer or a fluorescence plate reader. Increased fluorescence in the presence of the inhibitor indicates P-gp inhibition.[11][12]
Doxorubicin Accumulation Assay
This assay measures the ability of an inhibitor to increase the intracellular concentration of the chemotherapeutic drug doxorubicin, which is a P-gp substrate and is naturally fluorescent.
General Protocol:
-
Cell Culture: P-gp overexpressing cells (e.g., K562/Dox) are cultured.[1][2]
-
Incubation with Inhibitor and Doxorubicin: Cells are incubated with the test inhibitor at various concentrations in the presence of a fixed concentration of doxorubicin.
-
Washing: Cells are washed with cold buffer to remove extracellular doxorubicin.
-
Fluorescence Measurement: The intracellular fluorescence of doxorubicin is measured using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates inhibition of P-gp-mediated doxorubicin efflux.
Visualizing the Experimental Workflow and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for evaluating P-gp inhibitors and the logical relationship of their impact on multidrug resistance.
Conclusion
Both this compound (compound 6g) and elacridar are potent inhibitors of P-gp-mediated drug efflux. Elacridar is a well-established, third-generation inhibitor with the added advantage of inhibiting BCRP, which may provide a broader spectrum of MDR reversal. This compound is a promising novel compound derived from a natural product, demonstrating high potency in preliminary in vitro studies.
For researchers in drug development, the choice between these or other P-gp inhibitors will depend on the specific research goals. Elacridar's dual activity and extensive characterization make it a valuable tool for studying P-gp and BCRP-mediated transport. This compound represents a newer chemical scaffold with high potency that warrants further investigation, including determination of its specificity for P-gp over other ABC transporters and its in vivo efficacy and toxicity profile. This comparative guide provides a foundation for understanding the current landscape of these two important P-gp inhibitors and will aid in the design of future studies aimed at overcoming multidrug resistance in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel betulin derivatives as multidrug reversal agents targeting P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. p-glycoprotein p-gp-mediated efflux: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Recent developments of P-glycoprotein inhibitors and its structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Specificity of P-glycoprotein (ABCB1) Inhibitors: A Comparative Analysis Featuring Inhibitor 18
For researchers and drug development professionals, identifying potent and specific inhibitors of P-glycoprotein (P-gp, or ABCB1) is a critical step in overcoming multidrug resistance in cancer and improving the pharmacokinetic profiles of various drugs. This guide provides a framework for assessing the specificity of a novel P-gp inhibitor, herein referred to as "Inhibitor 18," by comparing it with established first and third-generation inhibitors.
Introduction to P-glycoprotein and its Inhibition
P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics out of cells.[1][2] This protective mechanism becomes a significant hurdle in chemotherapy, as it can pump anticancer drugs out of tumor cells, leading to multidrug resistance.[2] The development of P-gp inhibitors aims to block this efflux, thereby increasing intracellular drug concentrations and restoring therapeutic efficacy.[2]
Inhibitors of P-gp are broadly categorized into three generations, each with improving specificity and potency. First-generation inhibitors, such as verapamil, are often repurposed drugs with known pharmacological effects and tend to have lower affinity and specificity for P-gp.[3] Third-generation inhibitors, like tariquidar and elacridar, were developed to have high potency and greater specificity for P-gp, with reduced off-target effects.[3][4]
This guide will outline the key experimental assays and data analysis required to characterize the specificity of a new inhibitor, "Inhibitor 18," in the context of these established compounds.
Comparative Analysis of P-gp Inhibitors
A crucial aspect of characterizing a new P-gp inhibitor is to determine its potency (often measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other ATP-binding cassette (ABC) transporters, such as breast cancer resistance protein (BCRP/ABCG2) and multidrug resistance-associated protein 1 (MRP1/ABCC1).
Table 1: Comparative Potency (IC50) of P-gp Inhibitors against ABCB1
| Inhibitor | Generation | Cell Line | Assay | IC50 (nM) | Reference |
| Inhibitor 18 (Hypothetical) | Novel | MDCKII-MDR1 | Calcein AM Efflux | 50 | N/A |
| Verapamil | First | Caco-2 | Digoxin Transport | 3800 | [5] |
| Tariquidar | Third | MDCKII-MDR1 | Calcein AM Efflux | 223 | [6] |
| Elacridar | Third | MDCKII-MDR1 | Calcein AM Efflux | 193 | [6] |
Table 2: Specificity Profile of P-gp Inhibitors against Other ABC Transporters
| Inhibitor | ABCB1 (P-gp) Inhibition | ABCG2 (BCRP) Inhibition | ABCC1 (MRP1) Inhibition | Key Specificity Notes |
| Inhibitor 18 (Hypothetical) | High | Low | Negligible | Highly selective for ABCB1 |
| Verapamil | Moderate | Low/Negligible | Low/Negligible | Also a calcium channel blocker with significant off-target effects.[7][8][9][10] |
| Tariquidar | High | Moderate (at higher concentrations) | Negligible | Acts as a substrate for BCRP at lower concentrations.[11][12][13][14] |
| Elacridar | High | High | Low/Negligible | A potent dual inhibitor of P-gp and BCRP.[15][16][17] |
Experimental Protocols for Assessing P-gp Inhibition and Specificity
To generate the data presented in the tables above, a series of in vitro assays are essential. Below are detailed protocols for three key experiments.
1. Rhodamine 123 Efflux Assay
This assay directly measures the function of P-gp by quantifying the efflux of a fluorescent substrate, rhodamine 123.
-
Principle: Cells overexpressing P-gp will actively pump out rhodamine 123, resulting in low intracellular fluorescence. A potent P-gp inhibitor will block this efflux, leading to an increase in intracellular fluorescence.
-
Protocol:
-
Seed cells known to overexpress P-gp (e.g., K562/DOX, MES-SA/Dx5) in a 96-well plate and incubate for 24 hours.[18]
-
Pre-incubate the cells with various concentrations of the test inhibitor (e.g., Inhibitor 18, verapamil, tariquidar) or a vehicle control for 30-60 minutes at 37°C.
-
Add rhodamine 123 (final concentration typically 1-5 µM) to all wells and incubate for another 30-60 minutes at 37°C in the dark.[18]
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.[19]
-
Lyse the cells with a lysis buffer (e.g., 1% Triton X-100).[18]
-
Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[18]
-
Normalize the fluorescence values to the protein concentration in each well.
-
Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.
-
2. Calcein AM Uptake Assay
This is a high-throughput assay to assess P-gp inhibition.
-
Principle: Calcein AM is a non-fluorescent, cell-permeable substrate of P-gp. Inside the cell, it is cleaved by esterases into the fluorescent and cell-impermeable calcein. P-gp can pump Calcein AM out of the cell before it is cleaved, thus reducing the intracellular fluorescence. An inhibitor will block this efflux, leading to higher intracellular calcein fluorescence.[20][21][22][23]
-
Protocol:
-
Prepare a suspension of cells overexpressing P-gp (e.g., MDCKII-MDR1, K562MDR).[21]
-
In a 96-well plate, add the test inhibitors at various concentrations.
-
Add the cell suspension to the wells.
-
Add Calcein AM (final concentration typically 0.25-1 µM) to all wells and incubate for 15-45 minutes at 37°C in the dark.[22][24]
-
Measure the fluorescence intensity directly in the plate reader (excitation ~485 nm, emission ~530 nm).[24]
-
Calculate the percent inhibition relative to a positive control (e.g., a high concentration of a known inhibitor) and determine the IC50.
-
3. P-gp ATPase Activity Assay
This assay measures the direct interaction of a compound with the P-gp enzyme.
-
Principle: P-gp utilizes the energy from ATP hydrolysis to transport substrates. The rate of ATP hydrolysis is often stimulated by the presence of P-gp substrates and inhibited by P-gp inhibitors. The assay measures the amount of inorganic phosphate (Pi) released from ATP.[25]
-
Protocol:
-
Use membrane vesicles prepared from cells overexpressing P-gp.[25]
-
In a 96-well plate, add the P-gp membranes, the test compound at various concentrations, and a reaction buffer.
-
To distinguish P-gp specific ATPase activity, a parallel set of reactions is run in the presence of a specific P-gp ATPase inhibitor like sodium orthovanadate (Na3VO4).[25]
-
Initiate the reaction by adding MgATP and incubate at 37°C for a defined period (e.g., 20-30 minutes).[26]
-
Stop the reaction and measure the amount of liberated inorganic phosphate using a colorimetric method (e.g., with a malachite green-based reagent).[27]
-
The P-gp specific ATPase activity is calculated as the difference between the total ATPase activity and the activity in the presence of the specific inhibitor.
-
Determine the effect of the test compound on the basal or substrate-stimulated P-gp ATPase activity to classify it as a substrate (stimulator) or inhibitor.
-
Visualizing Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the mechanism of P-gp action and the experimental workflows.
Caption: Mechanism of P-gp mediated drug efflux and inhibition.
Caption: Experimental workflow for the Rhodamine 123 efflux assay.
References
- 1. scielo.br [scielo.br]
- 2. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Effect of the ABCB1 modulators elacridar and tariquidar on the distribution of paclitaxel in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Verapamil - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Verapamil | Side Effects, Dosage, Uses & More [healthline.com]
- 10. Verapamil: Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The "specific" P-glycoprotein inhibitor Tariquidar is also a substrate and an inhibitor for breast cancer resistance protein (BCRP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. 2.5. P-gp mediated efflux assays [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 27. pubs.acs.org [pubs.acs.org]
Independent Validation of P-glycoprotein (P-gp) Inhibitor Efficacy in Drug Efflux: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various P-glycoprotein (P-gp) inhibitors in preventing drug efflux. The data presented is compiled from independent studies to aid in the selection of appropriate inhibitors for research and pre-clinical development. This document summarizes quantitative data, details experimental protocols, and visualizes key processes to facilitate a comprehensive understanding of P-gp inhibition.
Comparative Efficacy of P-gp Inhibitors
The inhibitory potency of P-gp inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). These values represent the concentration of an inhibitor required to reduce the P-gp-mediated efflux of a substrate by 50%. The following table summarizes the efficacy of a hypothetical "Inhibitor 18" alongside well-characterized P-gp inhibitors from different generations. It is important to note that IC50 and EC50 values can vary significantly depending on the experimental system, including the cell line, the P-gp substrate used, and the specific assay conditions.
| Inhibitor | Generation | Cell Line | Substrate | Assay Type | IC50 / EC50 (µM) | Reference |
| Inhibitor 18 (Hypothetical) | - | MDCKII-MDR1 | Rhodamine 123 | Efflux Assay | 0.05 | N/A |
| Verapamil | First | MCF7R | Rhodamine 123 | Accumulation | 4.1 | [1] |
| Verapamil | First | P-gp Vesicles | N-methylquinidine | Transport | IC50: 3.9, Ki: 2.6 | [2] |
| Cyclosporin A | First | KB-V (high P-gp) | - | Calcineurin Inhibition | ~20-fold higher than parental | [3] |
| Cyclosporin A | First | - | - | P-gp Inhibition | 3.2 | [4] |
| Zosuquidar (LY335979) | Third | HL60/VCR | - | P-gp Inhibition | 0.0012 | [5] |
| Zosuquidar (LY335979) | Third | MDCKII-MDR1 | Etoposide | Permeability | IC50: 0.417 (serial dilution) | [6] |
| Tariquidar (XR9576) | Third | CHrB30 | [3H]-Vinblastine | Accumulation | EC50: 0.487 | [7] |
| Tariquidar (XR9576) | Third | KB-8-5-11 | Paclitaxel | Cytotoxicity | Sensitization at 0.01 | [8] |
| Elacridar (GF120918) | Third | CHRC5, OV1/DXR, MCF7/ADR | Doxorubicin, Vincristine | Cytotoxicity | 0.02 | [9] |
| Elacridar (GF120918) | Third | Rat Brain | (R)-[11C]verapamil | PET Imaging | ED50: 1.2 mg/kg | [10] |
Mechanism of P-gp Mediated Drug Efflux and Inhibition
P-glycoprotein is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to actively transport a wide variety of substrates out of the cell. This process is a key mechanism of multidrug resistance (MDR) in cancer cells and affects the pharmacokinetics of many drugs. P-gp inhibitors can block this efflux through competitive, non-competitive, or allosteric mechanisms.
References
- 1. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xenotech.com [xenotech.com]
- 3. Cyclosporin A has low potency as a calcineurin inhibitor in cells expressing high levels of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The potent immunosuppressive cyclosporin FR901459 inhibits the human P-glycoprotein and formyl peptide receptor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elacridar hydrochloride | P-gp inhibitor | Probechem Biochemicals [probechem.com]
- 10. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling P-gp inhibitor 18
This guide provides crucial safety and logistical information for the handling and disposal of P-gp Inhibitor 18. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established guidelines for handling potent pharmaceutical compounds and data from a surrogate, P-gp Inhibitor 3.[1] Researchers, scientists, and drug development professionals should treat this compound as a potent compound with potential health hazards.
Hazard Identification and Personal Protective Equipment (PPE)
P-glycoprotein (P-gp) inhibitors are pharmacologically active molecules that can have significant biological effects.[2][3][4] Exposure can occur through inhalation, skin contact, or ingestion. As such, stringent protective measures are necessary. Many potent pharmaceutical compounds require high levels of personal protective equipment to ensure worker safety.[5][6][7]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Body Protection | Disposable Coveralls ("Bunny Suit") | Impervious material such as DuPont™ Tyvek® to provide head-to-toe protection.[6][8] |
| Saranex-coated coveralls and hoods are recommended as a secondary precaution.[9] | ||
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile gloves is recommended. Change gloves frequently and immediately if contaminated. |
| Respiratory Protection | Respirator | For handling powders outside of a containment system, a powered air-purifying respirator (PAPR) is recommended.[5] A minimum of an N95 respirator should be worn when handling solutions.[8] |
| Eye Protection | Safety Goggles | Goggles with side shields are required to protect against splashes and dust.[1][8] |
| Face Protection | Face Shield | A face shield should be worn in addition to goggles when there is a significant risk of splashes.[8] |
| Foot Protection | Shoe Covers | Disposable, slip-resistant shoe covers must be worn over footwear.[8] |
Engineering Controls and Safe Handling Practices
Engineering controls are the primary means of minimizing exposure.
-
Containment: Whenever possible, handle this compound in a contained environment such as a flexible containment glove bag or a hard-wall isolator.[5][9] This is especially critical when working with the powdered form of the compound.
-
Ventilation: All work with this compound, including solution preparation, should be conducted in a certified chemical fume hood.
-
Safe Handling:
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Storage and Disposal
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage Procedures
| Condition | Specification | Rationale |
| Temperature | Store at -20°C (powder) or -80°C (in solvent).[1] | To maintain chemical stability. |
| Container | Keep container tightly sealed.[1] | To prevent contamination and exposure. |
| Environment | Store in a cool, well-ventilated area away from direct sunlight and ignition sources.[1] | To prevent degradation and ensure safety. |
| Incompatibilities | Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[1] | To avoid hazardous reactions. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, labeled hazardous waste container. This includes contaminated gloves, wipes, and disposable labware. |
| Liquid Waste | Collect in a dedicated, labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Dispose of in a designated sharps container for hazardous chemical waste. |
| Decontamination | Decontaminate surfaces with an appropriate solvent and collect the cleaning materials as solid hazardous waste. |
All hazardous waste must be disposed of through your institution's environmental health and safety office.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Incident | Procedure |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with a large amount of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and collect it into a sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill site. |
Logical Relationship of Safety Measures
Caption: Hierarchy of controls and incident response plan.
References
- 1. P-gp inhibitor 3|MSDS [dcchemicals.com]
- 2. Natural polymers as potential P-glycoprotein inhibitors: Pre-ADMET profile and computational analysis as a proof of concept to fight multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches to minimize the effects of P-glycoprotein in drug transport: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determining P-glycoprotein-drug interactions: evaluation of reconstituted P-glycoprotein in a liposomal system and LLC-MDR1 polarized cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aiha.org [aiha.org]
- 6. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 7. 3m.com [3m.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. pharmtech.com [pharmtech.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
